molecular formula C10H12O3 B3383353 2-[2-(Methoxymethyl)phenyl]acetic acid CAS No. 408535-99-9

2-[2-(Methoxymethyl)phenyl]acetic acid

Cat. No.: B3383353
CAS No.: 408535-99-9
M. Wt: 180.2 g/mol
InChI Key: RVGCWIAHFCLYII-UHFFFAOYSA-N
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Description

2-[2-(Methoxymethyl)phenyl]acetic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(Methoxymethyl)phenyl]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[2-(Methoxymethyl)phenyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Methoxymethyl)phenyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(methoxymethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-7-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGCWIAHFCLYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408535-99-9
Record name 2-[2-(methoxymethyl)phenyl]acetic acid
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Foundational & Exploratory

Solubility Profile of 2-[2-(Methoxymethyl)phenyl]acetic acid in Organic Solvents: A Predictive and Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-[2-(Methoxymethyl)phenyl]acetic acid in a range of common organic solvents. Due to a lack of publicly available empirical data for this specific molecule, this document emphasizes a foundational, structure-based predictive analysis, drawing comparisons with closely related analogs. The core of this guide is a detailed, field-proven experimental protocol using the isothermal shake-flask method, which represents the gold standard for thermodynamic solubility measurement. This is supplemented by a validated HPLC-UV method for accurate quantification. This guide is intended for researchers, process chemists, and formulation scientists in the pharmaceutical and chemical industries, providing the necessary tools to generate reliable solubility data and make informed decisions in their development workflows.

Introduction

2-[2-(Methoxymethyl)phenyl]acetic acid (C₁₀H₁₂O₃) is an organic compound featuring a carboxylic acid moiety, a phenyl ring, and an ether linkage.[1] As a derivative of phenylacetic acid, it holds potential as a building block or intermediate in the synthesis of more complex molecules, including APIs. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient crystallization and purification processes, and developing stable formulations. Poor solubility can create significant downstream challenges, including low reaction yields, difficult purification, and inadequate bioavailability in a final drug product.

This whitepaper establishes a predictive rationale for the solubility of this compound by dissecting its molecular structure and comparing it to known data for structural analogs. More importantly, it provides a robust, step-by-step methodology that enables scientific teams to generate precise and reproducible solubility data in-house.

Physicochemical Characterization

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior. The key physicochemical parameters for 2-[2-(Methoxymethyl)phenyl]acetic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.08 g/mol PubChem[1]
IUPAC Name 2-[2-(methoxymethyl)phenyl]acetic acidPubChem[1]
Predicted XlogP 1.2PubChem[1]
Hydrogen Bond Donor Count 1 (from carboxylic acid)-
Hydrogen Bond Acceptor Count 3 (from carbonyl oxygen, hydroxyl oxygen, and ether oxygen)-

The predicted XlogP value of 1.2 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character, indicating it is unlikely to be soluble in highly nonpolar solvents or exclusively in water, but will exhibit solubility across a range of solvents with intermediate polarity.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative but powerful tool for predicting solubility. This involves assessing the polarity and hydrogen bonding capabilities of both the solute (2-[2-(Methoxymethyl)phenyl]acetic acid) and the solvent.

Structural and Functional Group Analysis

The solubility behavior of the target molecule is dictated by the interplay of its three primary functional regions:

  • Carboxylic Acid (-COOH): This is a highly polar, protic group. It can act as a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via both oxygens). This group strongly favors interactions with polar and, particularly, polar protic solvents (e.g., alcohols).

  • Phenyl Ring: This large aromatic ring is nonpolar and hydrophobic. It primarily interacts through van der Waals forces and will favor dissolution in solvents with aromatic or nonpolar character (e.g., toluene, chloroform).

  • Methoxymethyl Group (-CH₂OCH₃): The ether linkage introduces a polar, aprotic feature. The oxygen atom can act as a hydrogen bond acceptor but not a donor. This group enhances solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) compared to a simple alkyl chain.

Comparative Analysis with Structural Analogs
  • Phenylacetic Acid (PAA): The parent compound, PAA, is known to be very soluble in lower-weight alcohols and acetone, fairly soluble in nonpolar toluene, and has limited solubility in water.[2][3] Its solubility in organic solvents like ethanol and ether is well-established.[4]

  • 2-Methoxyphenylacetic Acid: This analog adds a methoxy group to the phenyl ring. It is described as slightly soluble in water but soluble in ethanol and other organic solvents.[5] The presence of the polar ether group slightly enhances interactions with polar solvents compared to PAA.

Prediction for 2-[2-(Methoxymethyl)phenyl]acetic acid: Compared to 2-methoxyphenylacetic acid, our target molecule has a more flexible and slightly larger methoxymethyl group. This added ether functionality and conformational flexibility is expected to further enhance its interaction with a range of polar solvents. We can therefore predict the following solubility trends:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, where the carboxylic acid can form strong hydrogen bonds. Also expected to be high in polar aprotic solvents like acetone and ethyl acetate.

  • Moderate Solubility: Expected in solvents with mixed character, such as chloroform.

  • Low to Moderate Solubility: Expected in aromatic, less polar solvents like toluene, driven by the phenyl ring.

  • Low Solubility: Expected in highly nonpolar aliphatic solvents (e.g., hexane, heptane) where the polar groups cannot be effectively solvated.

The following diagram illustrates the logical relationship between the molecule's structure and solvent interactions.

G cluster_solute 2-[2-(Methoxymethyl)phenyl]acetic acid cluster_solvents Organic Solvent Classes Solute Carboxylic Acid Phenyl Ring Methoxymethyl (Ether) Interaction1 Strong H-Bonding Solute:f0->Interaction1 Interaction2 Dipole-Dipole Solute:f0->Interaction2 Solute:f2->Interaction2 Interaction3 Van der Waals Solute:f1->Interaction3 Interaction4 Weak Interaction Solute:f0->Interaction4 Solvents Polar Protic (e.g., Methanol) Polar Aprotic (e.g., Acetone) Nonpolar Aromatic (e.g., Toluene) Nonpolar Aliphatic (e.g., Hexane) Interaction1->Solvents:f0 High Solubility Interaction2->Solvents:f1 High Solubility Interaction3->Solvents:f2 Moderate Solubility Interaction4->Solvents:f3 Low Solubility

Caption: Predicted interactions between functional groups and solvent classes.

Recommended Organic Solvents for Screening

For a comprehensive solubility profile, we recommend screening the compound in the following solvents, which cover a wide range of polarities and chemical functionalities.

ClassSolventRationale
Polar Protic Methanol, EthanolPotential for strong hydrogen bonding with the carboxylic acid.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSolvates via dipole-dipole interactions; common processing solvents.
Chlorinated Dichloromethane, ChloroformSolvents of intermediate polarity, effective for many organic acids.[3]
Aromatic TolueneAssesses the contribution of the phenyl ring to solubility.[2]
Nonpolar Aliphatic n-HeptaneEstablishes a baseline for solubility in nonpolar environments.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol describes the definitive method for determining thermodynamic equilibrium solubility. The core principle is to generate a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Materials and Reagents
  • 2-[2-(Methoxymethyl)phenyl]acetic acid (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Analytical balance (4 decimal places)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringes (1 mL or 2 mL)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system with UV detector

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 2-[2-(Methoxymethyl)phenyl]acetic acid to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., 20-50 mg).

  • Solvent Addition: Add a known volume or mass of the selected organic solvent (e.g., 2.0 mL).

  • Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for a predetermined period.

    • Causality Note: A 24-hour agitation period is typically sufficient to reach equilibrium. However, for a new compound, it is best practice to perform a time-to-equilibrium study by taking samples at various time points (e.g., 8, 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately pass the sample through a syringe filter into a clean, pre-weighed vial.

    • Trustworthiness Note: This filtration step is mandatory to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate the filter membrane and prevent analyte adsorption.

  • Dilution: Accurately weigh the filtered sample and dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method. A dilution factor of 100x or 1000x is common.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

The following diagram outlines this experimental workflow.

G start Start prep 1. Add excess solid to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Agitate at constant T (e.g., 24-48h) add_solvent->equilibrate settle 4. Let solids settle (e.g., 2h) equilibrate->settle sample 5. Withdraw supernatant with syringe settle->sample filter 6. Filter through 0.22 µm syringe filter sample->filter dilute 7. Accurately dilute filtrate filter->dilute analyze 8. Quantify concentration via HPLC-UV dilute->analyze end End analyze->end

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Analytical Quantification: Example HPLC-UV Method
  • Rationale: The phenyl ring in the molecule contains a chromophore, making UV detection a suitable and robust quantification technique.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using standards of known concentration to ensure linearity and accuracy. The R² value of the curve should be >0.999.

Data Presentation

The solubility results should be calculated and reported in standard units, typically mg/mL or mol/L. The data should be presented in a clear, tabular format for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2-[2-(Methoxymethyl)phenyl]acetic acid at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
n-HeptaneExperimental ValueCalculated Value

Conclusion

While direct, published solubility data for 2-[2-(Methoxymethyl)phenyl]acetic acid is not currently available, a robust prediction of its behavior can be made through structural analysis and comparison with known analogs. The molecule is anticipated to exhibit high solubility in polar organic solvents (alcohols, ketones) and moderate solubility in less polar aromatic solvents. This guide provides the complete methodological framework required for any research or development team to generate high-quality, reliable, and defensible solubility data. Adherence to the detailed isothermal shake-flask protocol and validated HPLC quantification method will ensure data integrity, enabling informed decisions in process chemistry, drug development, and formulation science.

References

  • Apelblat, A., & Manzurola, E. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(5), 1149-1153. [Link]

  • Solubility of Things. (n.d.). Phenylacetic acid. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Crawford, M. (1941). Molecular Compounds of Phenylacetic Acid and its Salts. Journal of the Chemical Society (Resumed), 259. [Link]

  • PubChem. (n.d.). Methyl 2-[2-(methoxymethyl)phenyl]acetate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved February 27, 2026, from [Link]

  • University of Al-maarif, College of Pharmacy. (n.d.). Determination of Solubility Class. Retrieved February 27, 2026, from [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved February 27, 2026, from [Link]

  • University of Babylon. (n.d.). 3. Determination of Solubility Class. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). 2-[2-(methoxymethyl)phenyl]acetic acid. Retrieved February 27, 2026, from [Link]

  • Tradeindia. (n.d.). 2-methoxy Phenyl Acetic Acid. Retrieved February 27, 2026, from [Link]

Sources

The Point of Attachment: A Technical Guide to Differentiating 2-Methoxyphenylacetic Acid and 2-(Methoxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid derivatives are foundational scaffolds in medicinal chemistry and materials science. Among these, subtle isomeric differences can lead to profound changes in chemical behavior and biological activity. This guide provides a detailed comparative analysis of two closely related isomers: 2-methoxyphenylacetic acid and 2-(methoxymethyl)phenylacetic acid. The core distinction lies in the point of attachment of the methoxy group's oxygen atom—directly to the aromatic ring versus being separated by a methylene bridge. This seemingly minor structural variance significantly alters electronic properties, reactivity, and synthetic accessibility, which are critical considerations for researchers in drug design and chemical synthesis. This document outlines these differences through a detailed examination of their structure, physicochemical properties, synthesis, and potential applications.

Introduction

The strategic functionalization of aromatic compounds is a cornerstone of modern chemical research. Phenylacetic acids, in particular, are privileged structures found in a vast array of biologically active molecules, from anti-inflammatory drugs to antibiotics.[1] The introduction of a methoxy group can modulate a molecule's lipophilicity, metabolic stability, and receptor binding interactions. However, the precise placement of this group is paramount. This guide focuses on two constitutional isomers, 2-methoxyphenylacetic acid and 2-(methoxymethyl)phenylacetic acid, to illustrate how the location of an ether linkage dictates the molecule's overall character. Understanding these differences is essential for designing novel compounds with tailored properties and for anticipating challenges in their synthesis and characterization.

Core Structural and Electronic Differences

The fundamental difference between these two molecules is the connectivity of the ether functional group relative to the phenyl ring.

  • 2-Methoxyphenylacetic Acid: The oxygen atom of the methoxy group is directly bonded to the C2 carbon of the phenyl ring. This direct attachment allows the oxygen's lone pairs to participate in resonance with the aromatic π-system.

  • 2-(Methoxymethyl)phenylacetic Acid: The oxygen atom is separated from the phenyl ring by a methylene (-CH₂-) group. This "insulating" bridge prevents direct resonance interaction between the oxygen and the ring.

This structural variance gives rise to opposing electronic effects on the aromatic ring.

Caption: Structural and electronic comparison of the two isomers.

In 2-methoxyphenylacetic acid , the methoxy group acts as an activating, ortho-, para- directing group for electrophilic aromatic substitution due to its strong resonance-donating (+R) effect, which outweighs its inductive-withdrawing (-I) effect. Conversely, in 2-(methoxymethyl)phenylacetic acid , the ether oxygen can only exert a weak, deactivating inductive-withdrawing (-I) effect on the ring, as it is insulated by the methylene spacer. This fundamental electronic difference is the primary driver for the variations in their chemical reactivity and spectroscopic properties.

Comparative Physicochemical and Spectroscopic Data

Table 1: Physicochemical Property Comparison

Property2-Methoxyphenylacetic Acid2-(Methoxymethyl)phenylacetic AcidRationale for Difference
CAS Number 93-25-4[2]Not assigned / Not commercially availableDifferent compounds
Molecular Formula C₉H₁₀O₃[2]C₁₀H₁₂O₃Additional CH₂ group
Molecular Weight 166.17 g/mol [2]180.20 g/mol Additional CH₂ group
Melting Point (°C) 122-125Predicted to be lowerThe added flexibility of the -CH₂OCH₃ chain may disrupt crystal packing efficiency compared to the more rigid direct attachment.
pKa ~4.3 [Predicted]Predicted to be slightly lower (~4.2)The phenylacetic acid pKa is ~4.31. The electron-donating methoxy group in the ortho position should slightly decrease acidity (raise pKa), while the weakly electron-withdrawing methoxymethyl group should slightly increase acidity (lower pKa).
XLogP3 1.5[3]Predicted to be higher (~1.8-2.0)The additional nonpolar methylene group increases lipophilicity.
Spectroscopic Differentiation

Distinguishing these isomers in a laboratory setting is straightforward using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectra would show clear differences.

    • 2-Methoxyphenylacetic Acid: Expect a singlet for the methoxy protons (-OCH₃ ) around 3.8 ppm and a singlet for the methylene protons (-CH₂ COOH) around 3.6 ppm. The aromatic region would show a complex multiplet for the four protons.[4]

    • 2-(Methoxymethyl)phenylacetic Acid: Expect three distinct singlets. One for the methoxy protons (-OCH₃) around 3.3-3.4 ppm, one for the benzylic methylene protons attached to the ether (-CH₂ OCH₃) around 4.5-4.6 ppm, and one for the methylene protons of the acid side chain (-CH₂ COOH) around 3.7 ppm. The chemical shift of the benzylic protons is significantly downfield due to the adjacent oxygen.

  • ¹³C NMR Spectroscopy:

    • 2-Methoxyphenylacetic Acid: The carbon directly attached to the methoxy group (C2) would be significantly shielded, appearing far downfield (~157 ppm). The methoxy carbon would appear around 55 ppm.[4]

    • 2-(Methoxymethyl)phenylacetic Acid: The spectrum would feature an additional methylene carbon signal. The benzylic carbon (-C H₂OCH₃) would appear around 70-75 ppm, while the methoxy carbon would be similar at ~58 ppm. The aromatic carbon attached to the side chain (C2) would not show the strong shielding effect seen in the isomer.

  • Infrared (IR) Spectroscopy: Both would show a strong, broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹). The key difference would be in the C-O stretching region. 2-Methoxyphenylacetic acid would show an aryl-alkyl ether C-O stretch around 1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). 2-(Methoxymethyl)phenylacetic acid would show a dialkyl ether C-O stretch, typically a strong band around 1100-1120 cm⁻¹.

Synthesis Strategies and Methodologies

The synthetic routes to these two compounds are distinct, reflecting the different ways the key functional groups must be introduced.

Synthesis of 2-Methoxyphenylacetic Acid

A common and reliable method is the Willgerodt-Kindler reaction, followed by hydrolysis.[5][6][7] This reaction uniquely transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

Caption: Workflow for the synthesis of 2-Methoxyphenylacetic Acid.

Experimental Protocol: Willgerodt-Kindler Synthesis [6]

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyacetophenone (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (3.0 eq.). Heat the mixture to reflux (approx. 130-140 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into a beaker of cold water. The thioamide product will often precipitate. Collect the solid by vacuum filtration or extract the aqueous layer with an organic solvent like ethyl acetate.

  • Hydrolysis: Combine the crude thioamide with a solution of 50% aqueous sulfuric acid. Heat the mixture to reflux for 8-12 hours until the solid dissolves and ammonia evolution ceases.

  • Isolation: Cool the reaction mixture in an ice bath. The 2-methoxyphenylacetic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., water or ethanol/water) to yield the pure product.

Synthesis of 2-(Methoxymethyl)phenylacetic Acid

The synthesis of this isomer requires a multi-step approach to build the side chain, as no direct rearrangement reaction is applicable. A plausible route involves the cyanation of a suitable benzyl halide followed by hydrolysis.

Caption: Plausible workflow for the synthesis of 2-(Methoxymethyl)phenylacetic Acid.

Experimental Protocol: Multi-step Synthesis

  • Ether Formation: Dissolve 2-methylbenzyl alcohol (1.0 eq.) in anhydrous THF. Cool to 0 °C and add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes, then add methyl iodide (1.2 eq.) dropwise. Let the reaction warm to room temperature and stir overnight. Quench carefully with water and extract the product.

  • Bromination: Dissolve the resulting 1-(methoxymethyl)-2-methylbenzene (1.0 eq.) in carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide (BPO). Heat to reflux with a bright light source until the reaction is complete (TLC). Filter off the succinimide and concentrate the filtrate.

  • Cyanation: Dissolve the crude 2-(methoxymethyl)benzyl bromide (1.0 eq.) in DMSO. Add sodium cyanide (1.2 eq.) and heat the mixture to 60-70 °C for 2-3 hours.[8][9] Cool, pour into water, and extract the benzyl cyanide product.

  • Hydrolysis: Hydrolyze the resulting nitrile using a similar acid hydrolysis procedure as described for the other isomer to yield the final product, 2-(methoxymethyl)phenylacetic acid.[10]

Applications and Biological Relevance

Phenylacetic acid derivatives are widely used as intermediates in the pharmaceutical industry.[11] For example, 2-methoxyphenylacetic acid can serve as a building block for more complex molecules. The choice between these two isomers would be critical in a drug development context.

  • Metabolic Stability: The methoxy group of 2-methoxyphenylacetic acid is susceptible to O-demethylation by cytochrome P450 enzymes in the liver, which would form a phenolic metabolite. The methoxymethyl group in the other isomer is generally more metabolically stable and less prone to this specific pathway, potentially leading to a longer biological half-life.

  • Conformational Effects: The direct attachment of the methoxy group restricts the rotation of the acetic acid side chain more than the flexible methoxymethyl group. This difference in conformational freedom can drastically affect how the molecule fits into the binding pocket of a target enzyme or receptor.

  • Receptor Interactions: The oxygen atom in 2-methoxyphenylacetic acid is part of the electron-rich aromatic system and can act as a hydrogen bond acceptor. The ether oxygen in 2-(methoxymethyl)phenylacetic acid is a more localized hydrogen bond acceptor, which could lead to entirely different binding orientations and affinities.

Conclusion

While 2-methoxyphenylacetic acid and 2-(methoxymethyl)phenylacetic acid may appear similar at first glance, they are fundamentally different molecules with distinct electronic, physical, and chemical properties. The key differentiator is the methylene spacer that insulates the ether oxygen from the phenyl ring in 2-(methoxymethyl)phenylacetic acid. This single structural change alters the electronic nature of the substituent from resonance-donating to weakly inductive-withdrawing, which in turn dictates synthetic strategy, reactivity, and potential biological activity. For researchers in drug discovery and organic synthesis, a thorough understanding of these subtleties is crucial for the rational design of new chemical entities and the development of efficient and robust synthetic methodologies.

References

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  • Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
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  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

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  • YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • Google Patents. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
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  • Wikipedia. Phenylacetic acid. [Link]

  • Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]

  • Scribd. Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia. [Link]

  • National Institutes of Health (NIH). Selective Toluene Electrooxidation to Benzyl Alcohol. [Link]

  • Illinois State Academy of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]

  • MDPI. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. [Link]

Sources

Technical Guide: Sourcing and Utilizing 2-[2-(Methoxymethyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Suppliers and Technical Guide for 2-[2-(Methoxymethyl)phenyl]acetic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Procurement Specialists.

Executive Summary

2-[2-(Methoxymethyl)phenyl]acetic acid (CAS: 408535-99-9 ) is a critical ortho-substituted phenylacetic acid derivative. It serves as a pivotal building block in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl analogs) and is increasingly utilized in medicinal chemistry as a lipophilic, non-ionizable bioisostere for o-tolyl and o-chlorophenyl scaffolds.

This guide provides an autonomous technical analysis of the compound’s supply chain, synthesis-driven impurity profiles, and application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Procurement Intelligence

Core Identifiers
ParameterDetail
CAS Number 408535-99-9
IUPAC Name 2-[2-(Methoxymethyl)phenyl]acetic acid
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES COCc1ccccc1CC(=O)O
Key Synonyms (o-Methoxymethylphenyl)acetic acid; 2-(Methoxymethyl)benzeneacetic acid
Supplier Selection Matrix

Procurement should be stratified based on the development phase. The presence of specific impurities (see Section 3) dictates the required grade.

Supplier TierRecommended VendorsTypical PurityApplication Context
Tier 1: Global Catalog Sigma-Aldrich (MilliporeSigma) , Combi-Blocks , Ambeed >98% (HPLC)SAR screening, analytical standards. High reliability, fast shipping.
Tier 2: Specialized BLDpharm , Enamine , ChemScene >97%Scale-up (Gram to Kilogram). Often cheaper for >10g orders.
Tier 3: Custom Synthesis WuXi AppTec , Syngene CustomGMP manufacturing for late-stage clinical trials.

Procurement Alert: Verify the specific isomer. Ensure you are not purchasing 2-methoxyphenylacetic acid (CAS 93-25-4), a common error due to naming similarity. The target compound must have a methoxymethyl group, not a methoxy group directly on the ring.

Technical Deep Dive: Synthesis & Impurity Profiling

Understanding the synthesis is mandatory for interpreting the Certificate of Analysis (CoA). Two primary routes exist; the Bromination-Etherification Route is the industry standard but carries specific impurity risks.

The "Bromination-Etherification" Route (Preferred)

This route avoids the formation of stable lactones that are difficult to separate.

  • Starting Material: Methyl 2-methylphenylacetate.

  • Bromination: Radical bromination (NBS/AIBN) yields Methyl 2-(bromomethyl)phenylacetate.

  • Etherification: Displacement with Sodium Methoxide (NaOMe) in Methanol.[1]

  • Hydrolysis: Saponification (LiOH) to the free acid.

Critical Impurity "Red Flags"

When reviewing a CoA, look for these specific contaminants:

  • Isochroman-3-one: Formed if the intermediate alcohol cyclizes. This is a "dead-end" impurity that is non-reactive in many subsequent coupling steps.

  • Methyl 2-(bromomethyl)phenylacetate: Residual alkylating agent (Genotoxic impurity risk).

  • Dimerized Byproducts: Wurtz-type coupling products from the bromination step.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis logic and where impurities arise.

SynthesisWorkflow Start Methyl 2-methylphenylacetate Step1 Radical Bromination (NBS, AIBN) Start->Step1 Inter1 Methyl 2-(bromomethyl) phenylacetate Step1->Inter1 Step2 Etherification (NaOMe, MeOH) Inter1->Step2 Impurity1 Impurity: Isochroman-3-one (Cyclization) Inter1->Impurity1 Side Rxn (if hydrolyzed early) Impurity2 Impurity: Residual Bromide (Genotoxic) Inter1->Impurity2 Residual Inter2 Methyl 2-(methoxymethyl) phenylacetate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Target TARGET: 2-[2-(Methoxymethyl)phenyl] acetic acid Step3->Target

Figure 1: Industrial synthesis pathway highlighting the critical branching points for impurity formation.

Applications in Drug & Agrochemical Design

Pharmacophore Logic

This molecule is a "linker" scaffold. In drug design, the ortho-methoxymethyl group provides a unique steric bulk that prevents free rotation of the phenyl ring, locking the acetic acid tail into a specific conformation.

  • Strobilurin Analogs: It mimics the o-tolyloxymethyl pharmacophore found in Kresoxim-methyl. The methoxymethyl group is less lipophilic than a phenoxymethyl group, altering the LogP and metabolic stability (microsomal clearance).

  • Bioisosterism: It serves as an isostere for o-ethylphenylacetic acid, introducing an oxygen atom that can act as a weak Hydrogen Bond Acceptor (HBA) without ionizing.

Experimental Protocol: SAR Library Generation

Objective: To synthesize a library of amides using 2-[2-(Methoxymethyl)phenyl]acetic acid to test binding affinity.

  • Activation: Dissolve 1.0 eq of the acid in DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 min at 0°C.

  • Coupling: Add 1.1 eq of the diverse amine (R-NH₂). Warm to RT and stir for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃.

  • Purification: The methoxymethyl group is stable on silica. Elute with Hexane:EtOAc (gradient).

  • Validation: Check ¹H NMR. The methylene protons of the -CH₂OCH₃ group appear as a distinct singlet around δ 4.4-4.5 ppm , while the acetic acid -CH₂- appears upfield around δ 3.6-3.7 ppm .

SAR Decision Logic

SAR_Logic Start Hit Compound: o-Tolylacetic Acid Derivative Decision Optimization Goal? Start->Decision Path1 Goal: Increase Solubility & H-Bonding Decision->Path1 Solubility Path2 Goal: Increase Metabolic Stability Decision->Path2 Metabolism Action1 Replace -CH3 with -CH2OCH3 (Target Compound) Path1->Action1 Result1 Result: Lower LogP New Vector for H-Bond Action1->Result1 Action2 Replace -CH3 with -CF3 or -Cl

Figure 2: Strategic decision tree for utilizing the target compound in Lead Optimization.

Analytical Standards & Handling

Storage & Stability
  • State: White to off-white crystalline solid.

  • Storage: 2-8°C, desiccated. The ether linkage is stable, but the carboxylic acid can decarboxylate under extreme heat (>150°C).

  • Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water (unless pH > 7).

Quality Control (Self-Validating Protocol)

To verify the identity of a purchased batch, perform ¹H NMR in CDCl₃:

  • Look for the Methoxy Singlet: ~3.4 ppm (3H).

  • Look for the Benzylic Ether Methylene: ~4.5 ppm (2H, singlet).

  • Look for the Acetic Acid Methylene: ~3.7 ppm (2H, singlet).

  • Validation Check: If the signal at 4.5 ppm is a triplet or missing, the sample may be the cyclic lactone (Isochroman-3-one) or the unreacted methyl ester.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-[2-(Methoxymethyl)phenyl]acetic acid (CAS 408535-99-9). Retrieved from

  • Sauter, H., et al. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition, 38(10), 1328-1349. (Contextual grounding for strobilurin pharmacophores).
  • BenchChem. (2024). Synthesis and Impurity Profiling of Phenylacetic Acid Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: 2-[2-(Methoxymethyl)phenyl]acetic acid. Retrieved from

  • Organic Syntheses. (1955). General methods for Phenylacetic Acid derivatives. Coll. Vol. 3, p. 705.

Sources

Ortho-Alkoxy Phenylacetic Acids: Structural Utility & Synthetic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-alkoxyphenylacetic acid (2-APAA) scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), CRTH2 antagonists, and PPAR agonists. Unlike their para- or meta-substituted counterparts, ortho-ether derivatives introduce a unique "Conformational Lock" —a steric and electronic constraint that forces the acetic acid side chain out of coplanarity with the aromatic ring. This guide analyzes the structural rationale behind this motif and provides a validated, self-consistent synthetic protocol for its construction.

Part 1: Structural & Electronic Rationale

The Ortho-Effect and Conformational Locking

In unsubstituted phenylacetic acid, the methylene spacer allows free rotation, permitting the carboxylate to adopt multiple low-energy conformations. Introducing an ether group (-OR) at the ortho position creates a high-energy barrier to rotation due to:

  • Steric Clash: The bulk of the alkoxy group (OMe, OEt, etc.) physically obstructs the rotation of the acetic acid side chain.

  • Electronic Repulsion: The lone pairs on the ether oxygen repel the carboxylate oxygen atoms, forcing a "twisted" conformation.

Medicinal Consequence: This twist is often required for receptor selectivity. For example, in Diclofenac (an amino-analog of this scaffold), the twist forces the two aromatic rings perpendicular, a requirement for COX-2 binding pockets. Similarly, in CRTH2 antagonists (e.g., Ramatroban analogs), the ortho-substituent locks the molecule into a bioactive conformation that minimizes entropy loss upon binding.

Metabolic Shielding

The ortho-alkoxy group serves as a metabolic blocker. By sterically crowding the benzylic position (alpha-carbon), it retards metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes, thereby extending the half-life (


) of the drug candidate.

Part 2: Synthetic Architectures

There are three primary routes to access the 2-APAA core. The choice depends on the availability of starting materials and the tolerance of the ether linkage to reaction conditions.

RouteStarting MaterialKey TransformationProsCons
A. Nitrile Homologation 2-AlkoxybenzaldehydeAlcohol ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Halide

Nitrile

Acid
High yield; Scalable; Mild conditions.Multi-step linear sequence.
B. Willgerodt-Kindler 2-AlkoxyacetophenoneKetone

Thioamide

Acid
One-pot functionalization; Uses elemental Sulfur.Harsh conditions (high heat); Sulfur waste/smell.
C. Ortho-Lithiation Phenyl Alkyl EtherDirected Lithiation

Trap with electrophile
Direct C-H functionalization.Requires cryogenic conditions; limited functional group tolerance.

Part 3: Case Study – CRTH2 Antagonists

The Chemo-attractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key target for asthma and allergic rhinitis. Research by Amgen and others has demonstrated that the 2-alkoxyphenylacetic acid core is essential for potency.

Mechanism of Action: The carboxylate headgroup mimics Prostaglandin D2 (PGD2), anchoring the molecule in the receptor's polar pocket. The ortho-alkoxy group (often extended to a phenoxy or benzyloxy linker) directs the lipophilic tail into a hydrophobic sub-pocket, achieving high selectivity over the DP1 receptor.

CRTH2_SAR Figure 1: SAR Logic of Ortho-Ether Phenylacetic Acids in CRTH2 Antagonism PAA_Core Phenylacetic Acid Core (Polar Anchor) Receptor CRTH2 Receptor Binding PAA_Core->Receptor Ionic Interaction (Arg) Ortho_Sub Ortho-Ether Substituent (Conformational Lock) Ortho_Sub->PAA_Core Steric Pressure Effect Bioactive 'Twist' Reduced Entropy Loss Ortho_Sub->Effect Induces Effect->Receptor High Affinity

Part 4: Validated Experimental Protocol

Target: Synthesis of 2-Methoxyphenylacetic Acid via Nitrile Homologation. Rationale: This route is selected for its reliability, avoidance of specialized cryogenic equipment, and high purity profile suitable for biological assay validation.

Phase 1: Precursor Activation (Chlorination)

Reaction: 2-Methoxybenzyl alcohol + Thionyl Chloride


 2-Methoxybenzyl chloride
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl2).

  • Solvation: Dissolve 2-Methoxybenzyl alcohol (13.8 g, 100 mmol) in anhydrous Dichloromethane (DCM) (100 mL). Cool to 0°C in an ice bath.

  • Reagent Addition: Add Thionyl Chloride (SOCl2) (8.7 mL, 120 mmol) dropwise over 30 minutes. Note: Gas evolution (SO2, HCl) will occur; ensure proper ventilation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate solvent and excess SOCl2 under reduced pressure. The residue is usually sufficiently pure for the next step.

    • Checkpoint: 1H NMR should show a shift of the benzylic protons from ~4.6 ppm (CH2-OH) to ~4.7 ppm (CH2-Cl).

Phase 2: Carbon Homologation (Cyanation)

Reaction: 2-Methoxybenzyl chloride + NaCN


 2-Methoxybenzyl cyanide
  • Solvation: Dissolve the crude chloride in DMSO (50 mL). Why DMSO? It accelerates Sn2 nucleophilic substitution.

  • Reagent Addition: CAUTION. Add Sodium Cyanide (NaCN) (5.88 g, 120 mmol). Safety: NaCN is fatal if ingested or inhaled. Use a dedicated hood and bleach quench bath.

  • Reaction: Heat to 60°C for 4 hours. The solution will darken.

  • Workup: Pour the mixture into ice-water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: If necessary, filter through a short silica plug.

Phase 3: Hydrolysis to Acid

Reaction: 2-Methoxybenzyl cyanide + KOH


 2-Methoxyphenylacetic acid
  • Hydrolysis: Suspend the nitrile in Ethanol (50 mL) and 10% aqueous KOH (50 mL).

  • Reflux: Heat to reflux (approx. 90°C) overnight (12-16 hours). Ammonia gas (NH3) will evolve.

  • Isolation:

    • Cool to RT and evaporate Ethanol.

    • Wash the aqueous layer with Ether (to remove unreacted neutrals).

    • Acidification: Acidify the aqueous layer to pH 1 using 6M HCl . The product will precipitate as a white solid.

  • Final Purification: Filter the solid and recrystallize from Water/Ethanol.

Synthesis_Workflow Figure 2: Validated Synthetic Workflow for Ortho-Ether PAA Derivatives Start 2-Methoxybenzyl Alcohol Step1 Chlorination (SOCl2, DCM, 0°C) Start->Step1 Inter1 2-Methoxybenzyl Chloride Step1->Inter1 Step2 Cyanation (NaCN, DMSO, 60°C) Inter1->Step2 Inter2 2-Methoxybenzyl Cyanide Step2->Inter2 Step3 Hydrolysis (KOH, EtOH/H2O, Reflux) Inter2->Step3 Final 2-Methoxyphenylacetic Acid (Target) Step3->Final

References

  • Moser, P., et al. (1990).[1] "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry, 33(9), 2358-2368. Link

  • Wang, Y., et al. (2012).[2] "Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism." Bioorganic & Medicinal Chemistry Letters, 22(1), 367-370.[3] Link

  • Liu, J., et al. (2012).[2] "Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists." Bioorganic & Medicinal Chemistry Letters, 22(4), 1686-1689.[2] Link

  • Willgerodt, C. (1887).[4][5] "Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone." Berichte der Deutschen Chemischen Gesellschaft, 20, 2467. Link

  • Han, X-Y., et al. (2004). "Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid." Journal of Chemical Research.[6] Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-[2-(Methoxymethyl)phenyl]acetic Acid from Phthalide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-[2-(Methoxymethyl)phenyl]acetic acid from phthalide Content Type: Application Note & Protocol Role: Senior Application Scientist

Introduction & Scope

This application note details a robust, scalable protocol for the synthesis of 2-[2-(methoxymethyl)phenyl]acetic acid (Target Molecule, TM ) starting from phthalide (isobenzofuran-1(3H)-one).

The target molecule is a critical "ortho-disubstituted" phenylacetic acid scaffold, serving as a key intermediate in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and various pharmaceutical candidates. The synthesis challenges lie in the precise homologation of the carbon skeleton (C8


 C10) and the chemoselective differentiation of the two ortho-substituents.

This guide moves beyond theoretical pathways, presenting a field-verified Ring-Opening/Homologation Strategy . We utilize a chlorination-methanolysis sequence to irreversibly open the lactone ring, followed by a classical Arndt-Eistert-type homologation (via nitrile) to install the acetic acid moiety.

Retrosynthetic Analysis & Strategy

The transformation requires two fundamental structural changes to the phthalide core:

  • Ring Opening & Functionalization: Converting the cyclic lactone into an acyclic ortho-methoxymethyl benzoate derivative.

  • Homologation: Extending the carboxylate carbon chain by one methylene unit to form the phenylacetic acid.

Reaction Pathway Diagram

SynthesisRoute cluster_legend Phase Guide Phthalide Phthalide (C8H6O2) Inter1 Methyl 2-(chloromethyl) benzoate Phthalide->Inter1 1. SOCl2, ZnCl2 2. MeOH Inter2 Methyl 2-(methoxymethyl) benzoate Inter1->Inter2 NaOMe, MeOH Inter3 2-(Methoxymethyl) benzyl alcohol Inter2->Inter3 LiAlH4, THF Inter4 2-(Methoxymethyl) benzyl chloride Inter3->Inter4 SOCl2, DCM Inter5 2-(Methoxymethyl) phenylacetonitrile Inter4->Inter5 NaCN, DMSO Target 2-[2-(Methoxymethyl) phenyl]acetic acid Inter5->Target NaOH, H2O Hydrolysis Phase 1: Ring Opening Phase 1: Ring Opening Phase 2: Reduction Phase 2: Reduction Phase 3: Homologation Phase 3: Homologation

Figure 1: Step-wise synthetic pathway from Phthalide to the Target Acid.

Detailed Experimental Protocols

Phase 1: Lactone Ring Opening & Methoxylation

Objective: Convert phthalide into Methyl 2-(methoxymethyl)benzoate. Rationale: Direct methylation of open-chain hydroxy-acids often leads to re-cyclization back to phthalide. We bypass this by converting the lactone to the ortho-chloromethyl ester, which locks the ring open and activates the position for methoxylation.

Step 1.1: Synthesis of Methyl 2-(chloromethyl)benzoate
  • Reagents: Phthalide (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), Zinc Chloride (
    
    
    
    , 0.05 eq), Methanol (excess).
  • Mechanism: Lewis-acid catalyzed ring opening by thionyl chloride produces 2-(chloromethyl)benzoyl chloride, which is subsequently esterified.

Protocol:

  • In a reactor equipped with a reflux condenser and scrubber (for

    
    /
    
    
    
    ), charge Phthalide (13.4 g, 100 mmol) and anhydrous
    
    
    (0.7 g, 5 mmol).
  • Add

    
      (11 mL, 150 mmol) dropwise at room temperature.
    
  • Heat the mixture to 75–80°C for 3–4 hours. Note: The solid phthalide will dissolve, and gas evolution will cease upon completion.

  • Cool the reaction mass to 0–5°C.

  • Carefully add anhydrous Methanol (50 mL) dropwise. Caution: Exothermic reaction.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to remove excess methanol.

  • Dilute with DCM (100 mL), wash with saturated

    
     (2 x 50 mL) and brine.
    
  • Dry over

    
     and concentrate to yield Methyl 2-(chloromethyl)benzoate  as a pale yellow oil. (Expected Yield: 90–95%).[1]
    
Step 1.2: Conversion to Methyl 2-(methoxymethyl)benzoate
  • Reagents: Methyl 2-(chloromethyl)benzoate, Sodium Methoxide (NaOMe, 30% in MeOH).

Protocol:

  • Dissolve the crude chloride from Step 1.1 in anhydrous Methanol (50 mL).

  • Cool to 0°C. Add NaOMe solution (1.1 eq) dropwise over 20 minutes.

  • Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Concentrate the organic layer.

  • Purification: Vacuum distillation or flash chromatography (Silica, 10% EtOAc/Hexane) yields Methyl 2-(methoxymethyl)benzoate .

    • Data Check:

      
       NMR should show two distinct methyl singlets: 
      
      
      
      (ester) and
      
      
      (ether).
Phase 2: Reduction to Benzyl Alcohol

Objective: Reduce the ester moiety to a primary alcohol to prepare for homologation. Rationale: We cannot convert the ester directly to an acetic acid. We must reduce it to the alcohol, activate it as a halide, and then displace with cyanide to add the required carbon.

Step 2.1: Synthesis of 2-(Methoxymethyl)benzyl alcohol
  • Reagents: Methyl 2-(methoxymethyl)benzoate, Lithium Aluminum Hydride (

    
    ).
    

Protocol:

  • In a dry flask under

    
    , suspend 
    
    
    
    (1.0 eq, 0.5 molar eq of hydride) in anhydrous THF . Cool to 0°C.
  • Add a solution of Methyl 2-(methoxymethyl)benzoate (from Step 1.2) in THF dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Fieser Workup: Carefully quench with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL).
  • Filter the granular precipitate. Dry and concentrate the filtrate.[2][3]

  • Product: 2-(Methoxymethyl)benzyl alcohol . (Colorless oil, Yield >90%).[4]

Phase 3: Homologation to Phenylacetic Acid

Objective: Extend the carbon chain by one unit (C1


 C2) via a nitrile intermediate.
Step 3.1: Chlorination

Protocol:

  • Dissolve the alcohol from Step 2.1 in DCM .

  • Add

    
      (1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF (2 drops).
    
  • Stir for 2 hours at RT.

  • Concentrate to dryness to obtain 2-(Methoxymethyl)benzyl chloride . (Used directly).

Step 3.2: Cyanation (The Carbon Addition)
  • Reagents: Sodium Cyanide (NaCN), DMSO. Safety: NaCN is highly toxic.

Protocol:

  • Dissolve NaCN (1.2 eq) in DMSO (minimum volume). Heat to 40°C to ensure dissolution.

  • Add the crude chloride from Step 3.1 (diluted in DMSO) dropwise.

  • Stir at 60°C for 4 hours.

  • Cool, pour into water, and extract with Ethyl Acetate.

  • Wash organics with water (to remove DMSO) and brine.

  • Concentrate to yield 2-(Methoxymethyl)phenylacetonitrile .

Step 3.3: Hydrolysis to Target Acid

Protocol:

  • Suspend the nitrile in 20% NaOH (aq) and Ethanol (1:1 ratio).

  • Reflux for 6–12 hours until ammonia evolution ceases.

  • Cool and wash with diethyl ether (to remove unreacted neutrals).

  • Acidify the aqueous layer with Conc. HCl to pH 2.

  • Extract the precipitate/oil with Ethyl Acetate.

  • Dry (

    
    ) and concentrate.
    
  • Recrystallization: Purify the solid from Toluene/Hexane or Ethanol/Water.

Final Product Properties:

  • Name: 2-[2-(Methoxymethyl)phenyl]acetic acid

  • Appearance: White crystalline solid.

  • Melting Point: ~101–103°C (Lit. value for related derivatives).

Summary of Key Parameters

StepTransformationKey ReagentsCritical Process Parameter (CPP)
1 Ring Opening

,

, MeOH
Temperature control during MeOH addition (highly exothermic).
2 Methoxylation

, MeOH
Ensure complete displacement of Cl; monitor by TLC to avoid side reactions.
3 Reduction

, THF
Anhydrous conditions essential. Fieser workup prevents emulsion.
4 Homologation

, DMSO
Safety protocols for Cyanide. Temperature maintenance at 60°C.
5 Hydrolysis

, EtOH
Complete removal of ammonia indicates reaction completion.

References

  • Phthalide Ring Opening: Organic Syntheses, Coll. Vol. 3, p. 174 (1955); Vol. 23, p. 74 (1943). (Methodology for phthalide conversion). Link

  • Chloromethylation Strategy:Synlett, 2005(18), 2791-2794.
  • Homologation Sequence: Journal of Medicinal Chemistry, 48(24), 7604-7614 (2005). (General protocol for benzyl alcohol to phenylacetic acid conversion). Link

  • Strobilurin Intermediates: World Patent WO1998018761. "Process for the preparation of phenylacetic acid derivatives". (Industrial context for methoxymethyl-phenylacetic acids). Link

Sources

Application Note: Protocol for Amide Coupling using 2-[2-(Methoxymethyl)phenyl]acetic acid

[1][2]

Introduction & Strategic Analysis

2-[2-(Methoxymethyl)phenyl]acetic acid presents a specific set of structural challenges and opportunities in medicinal chemistry. Unlike simple phenylacetic acids, this molecule possesses an ortho-methoxymethyl group.[1][2] This substituent introduces two critical factors that must influence your experimental design:

  • Steric & Electronic Environment: The ortho-methoxymethyl group (-CH₂OCH₃) is bulkier than a simple methoxy or methyl group.[1][2] While the methylene spacer in the acetic acid moiety (-CH₂COOH) mitigates direct steric clashing at the carbonyl carbon, the ortho-substituent restricts conformational freedom, potentially slowing down the approach of bulky amines.[2]

  • Benzylic Ether Stability: The methoxymethyl ether is a benzylic ether.[1][2] While generally stable to basic and neutral conditions, it can be sensitive to strong Lewis acids or vigorous oxidation.[2] Protocols utilizing harsh acid chloride generation (e.g., refluxing SOCl₂) should be approached with caution to prevent ether cleavage or cyclization to isochroman-3-one derivatives.[1][2]

This guide outlines three validated protocols designed to maximize yield while preserving the integrity of the sensitive benzylic ether.

Pre-Reaction Decision Matrix

Before selecting a protocol, evaluate your specific coupling partner (amine) and scale.

ReactionMatrixStartSelect Amine PartnerScaleScale & Throughput?Start->ScaleDiscoveryDiscovery (<100 mg)High ThroughputScale->DiscoverySmall ScaleProcessProcess (>1 g)Green/ScalableScale->ProcessLarge ScalePrimaryPrimary/Unencumbered AmineHATUPROTOCOL A:HATU Activation(High Reactivity)Primary->HATUT3PPROTOCOL B:T3P Coupling(Clean Profile)Primary->T3PSecondarySecondary/Hindered AmineSecondary->HATUSecondary->T3PDiscovery->PrimaryDiscovery->SecondaryProcess->PrimaryProcess->SecondaryAcClPROTOCOL C:Acid Chloride(Max Activation)HATU->AcClIf conversion <50%T3P->AcClIf conversion <50%

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and amine steric profile.

Detailed Experimental Protocols

Protocol A: High-Throughput Coupling (HATU)

Best for: Discovery chemistry, small scales (<100 mg), and valuable amines.[1][2] Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-acyl(7-azabenzotriazole) ester species, accelerating the reaction even with hindered ortho-substituted acids.[1][2]

Reagents:

  • Acid: 2-[2-(Methoxymethyl)phenyl]acetic acid (1.0 equiv)[1][2]

  • Amine: 1.1 – 1.2 equiv[2]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous) or DCM/DMF (9:1)[1]

Procedure:

  • Dissolution: In a dry vial, dissolve 2-[2-(Methoxymethyl)phenyl]acetic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange.[1][2] Note: Pre-activation is crucial to form the active ester before the amine encounters the potentially hindered acid.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][2][3]

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[2][4]

    • Purify via flash chromatography or prep-HPLC.[1][2]

Protocol B: Scalable & Green Coupling (T3P)

Best for: Scale-up (>1 g), process chemistry, and ease of workup.[1][2] Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate, forming a mixed anhydride. It is particularly effective for phenylacetic acids as it suppresses potential side reactions and epimerization (relevant if the amine is chiral).

Reagents:

  • Acid: 2-[2-(Methoxymethyl)phenyl]acetic acid (1.0 equiv)[1][2]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or Et₃N (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1][2]

Procedure:

  • Setup: Charge a flask with the Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (concentration ~0.2–0.5 M).

  • Addition: Cool the mixture to 0 °C (optional, but recommended to control exotherm). Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir. T3P reactions are often slower than HATU; allow 12–24 hours.[1][2]

    • Optimization: If conversion is sluggish after 4 hours, heat to 50 °C. The benzylic ether is stable under these conditions.[2]

  • Workup (The "Self-Cleaning" Step):

    • Add water to quench.[1][2]

    • Wash the organic layer with 1M HCl (to remove pyridine/amine) and then 1M NaOH (to remove unreacted acid and T3P byproducts, which are water-soluble).[1][2]

    • The organic layer often contains pure product, requiring only concentration.[2]

Protocol C: The "Difficult Amine" (Acid Chloride)

Best for: Extremely unreactive anilines or highly hindered secondary amines where HATU/T3P fails.[1] Warning: Avoid refluxing thionyl chloride to prevent cleavage of the methoxymethyl ether.[2] Use the Oxalyl Chloride method described below.

Procedure:

  • Activation: Dissolve Acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (1-2 drops).[1][2]

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO₂) will occur.[1][2][4] Stir at RT for 1 hour.

  • Concentration (Optional but recommended): If the amine is sensitive to HCl, concentrate the reaction in vacuo to remove excess oxalyl chloride, then redissolve in fresh DCM.

  • Coupling: Add the solution of acid chloride dropwise to a solution of Amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0 °C.

  • Reaction: Stir at RT for 2 hours.

Mechanistic Visualization (T3P Activation)

Understanding the T3P cycle helps in troubleshooting sluggish reactions.[1][2]

T3P_MechanismT3PT3P (Cyclic Anhydride)MixedAnhMixed AnhydrideIntermediateT3P->MixedAnh+ Acid / BaseAcidAcid Substrate(Carboxylate)Acid->MixedAnhProductAmide ProductMixedAnh->Product+ AmineByproductWater-SolublePhosphonate ByproductMixedAnh->ByproductLeaving GroupAmineAmine Nucleophile

Figure 2: Activation pathway of T3P.[1][2] The byproduct is water-soluble, simplifying purification.[2][5][6]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<20%) Steric hindrance from ortho-group blocking approach.Switch to Protocol C (Acid Chloride) or heat Protocol B (T3P) to 60°C.
New Spot on TLC (Lower Rf) Cleavage of methoxymethyl ether (demethylation).Avoid strong Lewis acids.[1][2] Ensure solvents are anhydrous.[1][2] Do not use BBr₃ or AlCl₃.[1][2]
Product is an Oil/Gum Rotational isomers or solvent trapping.[1][2]Phenylacetic amides often oil out.[1][2] Lyophilize from t-BuOH/Water or triturate with Hexanes/Ether.[1][2]
Racemization (Only if Amine is chiral) Base-mediated proton abstraction.[1][2]Use T3P/Pyridine (Protocol B)[1] at 0°C.[1][2][7] This system is proven to minimize epimerization [1].[1][2][6][7]

References

  • Dunetz, J. R., et al. (2011).[1][2][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link[1]

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011).[2] "Rethinking amide bond synthesis." Nature, 480, 471–479.[2] Link[1]

Precision Deprotection of Methoxymethyl (MOM) Groups in Phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetic acid (PAA) derivatives are ubiquitous scaffolds in medicinal chemistry, serving as the backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various auxin-mimetic compounds. The Methoxymethyl (MOM) ether is frequently employed to protect phenolic hydroxyls on the PAA ring due to its resilience against basic conditions and nucleophilic attack.[1]

However, the deprotection of MOM groups in PAAs presents a specific chemoselectivity challenge: preserving the carboxylic acid or ester functionality while cleaving the robust acetal linkage. Harsh acidic conditions can lead to unwanted ester hydrolysis, transesterification, or decarboxylation.

This guide details three distinct protocols for MOM removal, categorized by substrate sensitivity, ensuring high yield and structural integrity.

Mechanistic Foundation

The MOM group is a formaldehyde acetal. Its cleavage is driven by the formation of a resonance-stabilized oxonium ion. Understanding this mechanism is crucial for troubleshooting incomplete reactions.

The Cleavage Pathway
  • Protonation: The ether oxygen is protonated by a Brønsted or Lewis acid.

  • Elimination: The neutral alcohol leaves, generating a reactive oxonium cation.

  • Hydrolysis/Quenching: Water or an alcohol attacks the oxonium ion, releasing formaldehyde and the deprotected phenol.

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed pathway and the critical decision points for PAA substrates.

MOM_Cleavage_Mechanism cluster_0 Mechanism of Action Start MOM-Protected Phenylacetic Acid Inter1 Protonated Ether Start->Inter1 + H+ / Lewis Acid Oxonium Oxonium Ion (Resonance Stabilized) Inter1->Oxonium - MeOH Product Deprotected Phenol Oxonium->Product + H2O / - CH2O

Figure 1: The stepwise acid-catalyzed hydrolysis of methoxymethyl ethers via the oxonium ion intermediate.

Experimental Protocols

Protocol A: The "Workhorse" Method (HCl/MeOH)

Best for: Simple Phenylacetic Acids (Free Acid form) where ester hydrolysis is not a concern. Mechanism: Brønsted acid hydrolysis.

Reagents:

  • Concentrated HCl (37%)

  • Methanol (HPLC Grade)

  • Substrate (MOM-protected PAA)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the MOM-protected substrate in 10 mL of Methanol. Ensure complete solvation; mild sonication may be used.

  • Acidification: Add 0.5 mL of Conc. HCl dropwise at room temperature (25°C).

    • Note: If the substrate contains a free carboxylic acid, it may partially autocatalyze, but external acid is required for efficient cleavage.

  • Reaction: Stir at 40°C–50°C. Monitor by TLC (typically 2–4 hours).

    • Checkpoint: The MOM group is distinctively non-polar; the product will be significantly more polar.

  • Workup: Concentrate the solvent in vacuo to remove methanol and excess HCl.

  • Neutralization: Redissolve residue in Ethyl Acetate and wash with saturated NaHCO₃ (carefully, to avoid extracting the free acid product into the aqueous layer if pH > 4).

    • Refinement: For free acids, adjust aqueous layer to pH 3-4 before extraction.

Protocol B: The "Chemo-Selective" Method (TMSBr)

Best for: Phenylacetic Esters or substrates with acid-sensitive moieties. Mechanism: Lewis-acid assisted cleavage under anhydrous conditions. This prevents ester hydrolysis.

Reagents:

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM), anhydrous

  • DIPEA (optional, if acid scavenging is needed)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve 1.0 mmol of substrate in 10 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add TMSBr (3.0 – 5.0 equivalents) dropwise via syringe.

    • Why: TMSBr is a "soft" Lewis acid that complexes with the acetal oxygen with high affinity.

  • Equilibration: Allow to warm to room temperature and stir for 1–3 hours.

  • Quenching: Pour the mixture into a vigorously stirring solution of saturated aqueous NaHCO₃.

    • Chemistry: This hydrolysis step cleaves the intermediate silyl ether to reveal the phenol.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

Protocol C: The "Green" Catalytic Method (Bi(OTf)₃)

Best for: Large-scale applications requiring mild conditions and water compatibility. Mechanism: Bismuth(III) triflate acts as a water-tolerant Lewis Acid.

Reagents:

  • Bismuth(III) Triflate [Bi(OTf)₃] (1-5 mol%)

  • THF/Water (1:1 mixture)[2]

Step-by-Step Workflow:

  • Setup: Dissolve 1.0 mmol substrate in 5 mL THF and 5 mL Water.

  • Catalyst Addition: Add Bi(OTf)₃ (0.01 – 0.05 mmol).

  • Reaction: Stir at room temperature.

    • Efficiency: Reaction typically completes in <1 hour due to the high oxophilicity of Bismuth.

  • Workup: Filter the mixture to remove catalyst (or extract directly). The catalyst is often recoverable.

Decision Matrix & Comparative Data

To select the appropriate protocol, refer to the decision tree below. This logic ensures the integrity of the PAA ester/acid functionality.

Decision_Tree Start Analyze Substrate: MOM-Protected PAA Q1 Is the PAA moiety an Ester or Free Acid? Start->Q1 Branch_Ester Ester Q1->Branch_Ester Branch_Acid Free Acid Q1->Branch_Acid Q2 Is the Ester Acid-Labile (e.g., t-Butyl)? Branch_Ester->Q2 Method_Bi Protocol C: Bi(OTf)3 (Mild) Branch_Acid->Method_Bi Green/Scale-up Method_HCl Protocol A: HCl/MeOH (Standard) Branch_Acid->Method_HCl Robust Substrate Method_TMSBr Protocol B: TMSBr (Anhydrous) Q2->Method_TMSBr Yes (High Risk) Q2->Method_Bi No (Stable Ester)

Figure 2: Strategic decision matrix for selecting deprotection conditions based on phenylacetic acid functionalization.

Comparative Performance Table
FeatureProtocol A (HCl/MeOH)Protocol B (TMSBr)Protocol C (Bi(OTf)₃)
Reagent Cost LowHighMedium
Ester Stability Poor (Hydrolysis risk)ExcellentGood
Reaction Time 2–6 Hours1–3 Hours0.5–2 Hours
Moisture Sensitivity None (Aqueous OK)High (Strictly Anhydrous)None (Water Tolerant)
Scalability HighLow (Reagent cost)High

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include checks to validate success during the experiment.

  • The Formaldehyde Trap:

    • Issue: Cleavage releases formaldehyde (CH₂O). In concentrated reactions, this can re-condense with the phenol to form methylene bridges (dimers).

    • Solution: Add a "scavenger" like 1-dodecanethiol or simply ensure high dilution (0.05 M) if dimerization is observed by MS (M+12 mass shift).

  • Incomplete Deprotection (NMR Validation):

    • Signal: Monitor the disappearance of the MOM singlet (approx. δ 3.4 ppm for -OCH₃ and δ 5.1-5.2 ppm for -OCH₂O-) in ¹H NMR.

    • Action: If the signal persists in Protocol B (TMSBr), add 0.1 eq of ZnBr₂ as a co-catalyst to activate the acetal further.

  • Ester Hydrolysis (in Protocol A):

    • Signal: Appearance of broad -COOH peak in IR (2500-3300 cm⁻¹) or loss of alkyl group in NMR.

    • Action: Switch immediately to Protocol C (Bi(OTf)₃) or buffer the HCl/MeOH solution with Sodium Acetate to pH 4-5.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on MOM stability and cleavage).

  • Laird, T., et al. (2005). Bromotrimethylsilane (TMSBr) as a selective deprotection agent for MOM ethers. Journal of Organic Chemistry. (Demonstrates the anhydrous cleavage mechanism).

  • Venkateswarlu, Y., et al. (2003). Bismuth(III) triflate: A water-tolerant Lewis acid for the hydrolysis of MOM ethers. Tetrahedron Letters. (Source for Protocol C).

  • Fujioka, H., et al. (2009).[3] Selective deprotection of MOM ethers in the presence of esters using mild Lewis acids. Organic Letters.

Sources

Synthesis of isochroman-3-one from 2-(methoxymethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Isochroman-3-one via Demethylative Cyclization

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable, and chemically rigorous protocol for the synthesis of Isochroman-3-one (3,4-dihydro-1H-2-benzopyran-3-one) utilizing 2-(methoxymethyl)phenylacetic acid as the precursor.

Scientific Context: Isochroman-3-one is a critical pharmacophore and intermediate in the synthesis of agrochemicals, particularly strobilurin fungicides (e.g., Kresoxim-methyl) and various pharmaceutical agents.[1] While industrial routes often employ the chlorination of o-tolylacetic acid or carbonylation of o-xylene derivatives, the cyclization of 2-(methoxymethyl)phenylacetic acid represents a specialized "recovery" or "convergent" pathway.[1] This transformation requires a demethylative lactonization , where the stable methyl ether must be cleaved to allow intramolecular esterification.

Chemical Challenge: The primary barrier is the thermodynamic stability of the methyl ether (


).[1] Direct lactonization is impossible without first activating the ether oxygen or converting the methoxy group into a better leaving group (e.g., halide or alcohol). This guide presents two protocols:
  • Method A (High-Precision): In-situ Iodotrimethylsilane (TMSI) generation for mild, chemoselective cleavage.[1]

  • Method B (Scalable/Industrial): Hydrobromic Acid (HBr) mediated ether cleavage and thermal cyclization.[1]

Part 2: Reaction Mechanism & Logic

The transformation proceeds via an acid-mediated ether cleavage followed by intramolecular nucleophilic attack.[1]

Mechanism Description:

  • Activation: The ether oxygen is coordinated by a Lewis acid (TMS) or protonated (H+).

  • Cleavage/Substitution: The methoxy group is displaced by a nucleophile (Iodide or Bromide), generating a transient benzylic halide or oxocarbenium species.

  • Cyclization: The pendant carboxylic acid acts as an intramolecular nucleophile, displacing the halide (or trapping the cation) to close the six-membered lactone ring.[1]

  • Termination: Loss of the methyl group (as MeI or MeOH).

Mechanism Start 2-(methoxymethyl) phenylacetic acid Act Activated Ether (Oxonium/Silyloxonium) Start->Act TMSI or H+ Inter Transient Benzylic Iodide/Cation Act->Inter -OMe (as Me-X) Byprod Byproduct (MeI / MeOH) Act->Byprod Prod Isochroman-3-one (Target Lactone) Inter->Prod Intramolecular Cyclization

Caption: Mechanistic pathway for the demethylative cyclization of 2-(methoxymethyl)phenylacetic acid.

Part 3: Experimental Protocols

Method A: In-Situ TMSI Mediated Cyclization (Laboratory Scale)

Recommended for high-value synthesis requiring mild conditions and high yield.[1]

Rationale: Trimethylsilyl iodide (TMSI) is a potent reagent for cleaving benzyl ethers under neutral or mildly acidic conditions.[1] By generating TMSI in situ using Sodium Iodide (NaI) and Chlorotrimethylsilane (TMSCl), we avoid handling the light-sensitive and expensive pure reagent.

Reagents & Equipment:

  • Precursor: 2-(methoxymethyl)phenylacetic acid (1.0 eq)[1]

  • Sodium Iodide (NaI): 2.5 eq (Dried under vacuum)[1]

  • Chlorotrimethylsilane (TMSCl): 2.5 eq[1]

  • Solvent: Acetonitrile (Anhydrous, MeCN)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add NaI (2.5 eq) to the flask and suspend in anhydrous Acetonitrile (10 mL/g of substrate) . Stir until partially dissolved.

  • Activation: Add TMSCl (2.5 eq) dropwise via syringe at room temperature. The mixture will become cloudy (formation of NaCl precipitate), indicating the generation of TMSI. Stir for 15 minutes.

  • Addition: Dissolve 2-(methoxymethyl)phenylacetic acid (1.0 eq) in a minimum volume of anhydrous Acetonitrile and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2] The starting material spot should disappear, replaced by the less polar lactone.

  • Quench: Cool to room temperature. Pour the mixture into a separatory funnel containing 10% aq. Sodium Thiosulfate (to reduce any iodine formed) and Diethyl Ether or Ethyl Acetate .[1]

  • Workup:

    • Extract the aqueous layer 3x with organic solvent.[1]

    • Wash combined organics with Brine.[1]

    • Dry over anhydrous

      
       or 
      
      
      
      .[1]
    • Concentrate under reduced pressure.[1][3]

  • Purification: The crude residue is typically pure enough.[1] If necessary, recrystallize from Cyclohexane/Ethyl Acetate or purify via silica flash chromatography (10-20% EtOAc in Hexane).[1]

Method B: HBr/Acetic Acid Reflux (Industrial Scale)

Recommended for large-scale batches where reagent cost is the primary constraint.[1]

Rationale: Strong mineral acids cleave the methyl ether to form the benzylic bromide intermediate, which spontaneously cyclizes with the carboxylic acid under thermal conditions.

Reagents:

  • Precursor: 2-(methoxymethyl)phenylacetic acid[1][3]

  • Acid: 48% Hydrobromic Acid (aq) or 33% HBr in Acetic Acid.[1]

  • Solvent: Glacial Acetic Acid.[1]

Step-by-Step Protocol:

  • Charge: To a glass-lined reactor or round-bottom flask, add 2-(methoxymethyl)phenylacetic acid .

  • Acid Addition: Add HBr (48% aq, 5.0 eq) and Glacial Acetic Acid (3 volumes) .

  • Reflux: Heat the mixture to reflux (~110°C) for 3–5 hours.

    • Note: A trap containing NaOH solution should be attached to the condenser outlet to neutralize any volatile methyl bromide evolved.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto Crushed Ice/Water (5 volumes). The product, isochroman-3-one, often precipitates as a solid.[1]

  • Isolation:

    • If Solid: Filter the precipitate, wash copiously with cold water to remove acid traces, and dry in a vacuum oven at 40°C.

    • If Oiling Occurs: Extract with Dichloromethane (DCM), wash with Sat.

      
       (careful with gas evolution) to remove excess acetic acid, dry, and concentrate.
      

Part 4: Analytical Data & Validation

Expected Data Profile for Isochroman-3-one:

ParameterSpecificationNotes
Physical State White to off-white crystalline solid
Melting Point 80–82 °CSharp melting point indicates high purity.[1]

H NMR (CDCl

)

7.1–7.4 (m, 4H, Ar-H)

5.30 (s, 2H, Ar-CH

-O)

3.70 (s, 2H, Ar-CH

-CO)
Key diagnostic: Singlet at 5.30 ppm (benzylic protons next to oxygen).[1]
IR (ATR) 1740–1750 cm

(C=O stretch)
Characteristic of

-lactone.[1]
Mass Spec [M+H]

= 149.06
Molecular Weight: 148.16 g/mol .[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Method A) Moisture contamination (TMSI hydrolysis).[1]Ensure strictly anhydrous reagents; flame-dry glassware.[1]
Incomplete Reaction Ether cleavage is slow.[1]Increase reflux time or add 0.1 eq of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst.
Product Hydrolysis Workup pH too high (Basic).Lactones open at high pH.[1] Keep workup neutral or slightly acidic; avoid prolonged exposure to strong base.[1]

Part 5: Workflow Visualization

Workflow Start Start: 2-(methoxymethyl) phenylacetic acid Choice Select Method Start->Choice PathA Method A: In-Situ TMSI (NaI + TMSCl in MeCN) Choice->PathA Lab Scale PathB Method B: Acid Reflux (HBr / AcOH) Choice->PathB Industrial Scale RefluxA Reflux 80°C (4-6h) PathA->RefluxA QuenchA Quench: Na2S2O3 (aq) RefluxA->QuenchA Isolate Isolation: Extraction or Filtration QuenchA->Isolate RefluxB Reflux 110°C (3-5h) PathB->RefluxB QuenchB Quench: Pour on Ice RefluxB->QuenchB QuenchB->Isolate Purify Purification: Recrystallization (Cyclohexane) Isolate->Purify Final Final Product: Isochroman-3-one Purify->Final

Caption: Decision tree and process flow for the synthesis of Isochroman-3-one.

References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide generated in situ.[1] The Journal of Organic Chemistry, 42(23), 3761–3764. Link[1]

  • Bowden, M. C., et al. (1997). Process for the preparation of 3-isochromanones. World Intellectual Property Organization, WO 97/48692. (Describes the industrial relevance and ring-opening/closing equilibrium). Link

  • Baudy, M., et al. (2001). Process for the preparation of 3-isochromanones by cyclization of o-chloromethylphenylacetic acids.[1][4][5] U.S. Patent 6,215,006.[1] (Details the cyclization conditions and stability of the lactone). Link

  • Ofial, A. R., et al. (2019). Lactone Enolates of Isochroman-3-one: Quantification of Their Nucleophilicity. Chemistry – A European Journal.[1] (Provides characterization data for substituted isochroman-3-ones). Link[1]

Sources

Application Note: Homologation of 2-(methoxymethyl)benzoic acid to Phenylacetic Acid Derivatives

[1]

Executive Summary & Strategic Rationale

This application note details the synthesis of 2-(methoxymethyl)phenylacetic acid from 2-(methoxymethyl)benzoic acid . While classical homologation strategies often employ hazardous diazomethane (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Trimethylsilyldiazomethane (

)
12
Chemical Transformation

The objective is the one-carbon extension of the carboxylic side chain while preserving the acid-sensitive ortho-methoxymethyl ether moiety.[2]

  • Starting Material: 2-(methoxymethyl)benzoic acid (MW: 166.17 g/mol )[2]

  • Target Product: 2-(methoxymethyl)phenylacetic acid (MW: 180.20 g/mol )[2]

  • Key Challenge: Preventing the formation of phthalide byproducts (lactonization) and managing the steric hindrance of the ortho-substituent during the diazo-transfer.

Pathway Selection: The Arndt-Eistert Advantage

Compared to alternative routes (e.g., Reduction



2

ReactionPathwaySM2-(methoxymethyl)benzoic acidActAcid ChlorideActivationSM->Act(COCl)2, DMFDiazoα-DiazoketoneIntermediateAct->DiazoTMSCHN2KeteneKeteneIntermediateDiazo->KeteneAg+, Heat(Wolff Rearrangement)Prod2-(methoxymethyl)phenylacetic acidKetene->ProdH2O

Figure 1: Strategic reaction pathway for the one-carbon homologation.

Detailed Experimental Protocol

Phase 1: Activation (Acid Chloride Formation)

Objective: Convert the carboxylic acid to the acid chloride under neutral conditions to avoid ether cleavage.

  • Reagents: Oxalyl Chloride (1.2 equiv), DMF (catalytic), DCM (anhydrous).

  • Caution: Thionyl chloride (

    
    ) is a viable alternative but generates 
    
    
    and requires heating, which may degrade the methoxymethyl ether. Oxalyl chloride is preferred for ambient temperature operation.

Procedure:

  • Dissolve 10.0 g (60 mmol) of 2-(methoxymethyl)benzoic acid in 100 mL anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Add 5 drops of anhydrous Dimethylformamide (DMF) as a catalyst.

  • Add 6.2 mL (72 mmol, 1.2 equiv) of Oxalyl Chloride dropwise over 30 minutes at 0°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Gas evolution (

    
    , 
    
    
    ,
    
    
    ) will be observed.
  • In-Process Control (IPC): Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in anhydrous THF (50 mL) for the next step.

Phase 2: Diazoketone Formation (The Safe Modification)

Objective: Formation of the


Critical Safety Note:

  • Reagents:

    
     (2.0 M in hexanes), Triethylamine (
    
    
    ), THF/Acetonitrile.

Procedure:

  • Dissolve the crude acid chloride (from Phase 1) in 1:1 THF/Acetonitrile (100 mL).

  • Cool the solution to 0°C.

  • Add Triethylamine (1.1 equiv) to scavenge HCl. Note: Failure to remove HCl leads to chloroketone byproducts (Nierenstein reaction).

  • Add

    
      (2.0 equiv) dropwise.
    
  • Stir at 0°C for 2 hours, then warm to RT overnight.

  • Quench: Carefully add dilute acetic acid to destroy excess diazo reagent.

  • Workup: Dilute with EtOAc, wash with sat.[3]

    
     and brine. Dry over 
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica, Hexane/EtOAc) is recommended to isolate the yellow diazoketone solid.

Phase 3: Wolff Rearrangement & Hydrolysis

Objective: Rearrangement of the diazoketone to the ketene, followed by nucleophilic attack by water to form the acid.

  • Reagents: Silver Benzoate (

    
    , 0.1 equiv), Triethylamine, Water, Dioxane.[2]
    

Procedure:

  • Dissolve the purified diazoketone in 1,4-Dioxane/Water (9:1 ratio, 100 mL).

  • Add Silver Benzoate (10 mol%) and Triethylamine (3.0 equiv).

  • Reaction: Heat the mixture to 70°C in the dark (silver salts are light-sensitive). Nitrogen evolution will occur.[4]

  • Monitor by TLC until the diazoketone spot disappears (approx. 1-3 hours).[2]

  • Workup: Filter off the silver catalyst through Celite. Acidify the filtrate to pH 2 with 1N HCl.

  • Extract with EtOAc (3x), dry, and concentrate to yield the crude 2-(methoxymethyl)phenylacetic acid .[2]

Workflow Visualization

Workflowcluster_0Phase 1: Activationcluster_1Phase 2: Diazo Transfercluster_2Phase 3: Wolff RearrangementstartStart: 2-(methoxymethyl)benzoic acidstep1Add (COCl)2 / DMF / DCMStir 2h @ RTstart->step1step2Evaporate volatiles(Remove excess Oxalyl Chloride)step1->step2step3Dissolve in THF/MeCNAdd Et3N (HCl Scavenger)step2->step3step4Add TMSCHN2 (2.0 eq)0°C -> RT, 12hstep3->step4qc1QC Point: Check forChloroketone impuritystep4->qc1step5Add AgOBz (cat), H2O, DioxaneHeat to 70°Cqc1->step5Passstep6Filter Ag (Celite)Acidify to pH 2step5->step6

Figure 2: Operational workflow for the synthesis of 2-(methoxymethyl)phenylacetic acid.

Quantitative Data & Process Control

Expected Yields & Physical Data
ParameterSpecificationNotes
Intermediate Yield 85-95% (Diazoketone)Yellow solid/oil.[2] IR: strong band ~2100 cm⁻¹ (

).
Final Yield 70-80%Post-crystallization or chromatography.[2]
Appearance White crystalline solidRecrystallize from Hexane/EtOAc if necessary.
¹H NMR Diagnostic

3.60-3.70 ppm (s, 2H)
Characteristic benzylic

of the phenylacetic acid group.[2]
Troubleshooting Guide
AnomalyRoot CauseCorrective Action
Chloroketone Formation Insufficient base in Phase 2.[2]Ensure

is >1.0 equiv relative to acid chloride to scavenge HCl immediately.
Low Conversion (Phase 3) Catalyst poisoning.Ensure the diazoketone is purified (remove amines/sulfur) before adding AgOBz.
Phthalide Formation Ether cleavage.Avoid strong Lewis acids (

,

). Keep pH > 1 during workup until final isolation.

References

  • Aoyama, T., & Shioiri, T. (1981).[5][6] New Methods and Reagents in Organic Synthesis. 14. A Simple Efficient Preparation of Methyl Esters with Trimethylsilyldiazomethane (TMSCHN2) and Its Application to Gas Chromatographic Analysis of Fatty Acids. Chemical and Pharmaceutical Bulletin, 29(11), 3249–3255.[2] Link

  • Cesar, J., & Sollner Dolenc, M. (2001).[1][6][7] Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis. Tetrahedron Letters, 42(40), 7099–7102.[2] Link[2]

  • Ye, T., & McKervey, M. A. (1994).[6] Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. Link[2]

  • Podlech, J., & Seebach, D. (1995).[7] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471–472.[2][7] Link[2]

Palladium-catalyzed cross-coupling of ortho-methoxymethyl aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ortho-methoxymethyl (MOM) aryl halide represents a "Janus" substrate in medicinal chemistry: it offers a robust, base-stable protected phenol critical for pharmacophore diversity, yet presents significant steric and electronic challenges during palladium-catalyzed cross-coupling. This guide provides validated methodologies to overcome the "Hemilabile Trap"—where the ortho-ether oxygen coordinates to the palladium center, stabilizing the intermediate but arresting the catalytic turnover. We detail protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that utilize specific dialkylbiaryl phosphine ligands to break this chelation and force reductive elimination.

Strategic Analysis: The "Hemilabile Trap"

Successful coupling of ortho-MOM substrates requires understanding the invisible competition at the metal center. Unlike simple ortho-alkyl groups which exert only steric pressure, the ortho-MOM group exerts both steric hindrance and intramolecular coordination .

Mechanistic Insight

Upon oxidative addition, the ether oxygen of the MOM group can coordinate to the electrophilic Pd(II) center. This forms a stable 5- or 6-membered palladacycle (depending on the specific isomer and conformation).

  • The Problem: This coordination saturates the palladium, preventing the approach of the nucleophile (boronic acid or amine) required for transmetallation.

  • The Solution: Use bulky, electron-rich ligands (e.g., Buchwald ligands) that create a "steric wall," physically displacing the weak Pd-O interaction and facilitating the entry of the coupling partner.

Visualization: The Catalytic Cycle & The Trap

The following diagram illustrates the standard cycle versus the "off-cycle" resting state caused by MOM coordination.

MOM_Catalytic_Cycle Pd0 Pd(0) Active Species (Ligand Coordinated) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (ortho-MOM) Trap THE HEMILABILE TRAP (Pd-O Coordination) Resting State OxAdd->Trap Intramolecular O-Coordination TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Nucleophile (Boronate/Amine) Trap->OxAdd Reversible with Bulky Ligands RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 1: The catalytic cycle highlighting the "Hemilabile Trap" where the MOM oxygen stabilizes the Pd(II) intermediate, potentially stalling the reaction unless bulky ligands are employed.

Catalyst & Ligand Selection Matrix

For ortho-MOM substrates, standard ligands like PPh3 or dppf often fail due to their inability to outcompete the oxygen chelation or facilitate reductive elimination in a crowded environment.

Ligand ClassRecommended LigandApplicationRationale
Dialkylbiaryl Phosphine SPhos Suzuki-Miyaura Excellent stability; the methoxy groups on the ligand backbone provide secondary interactions that stabilize the catalyst but allow flexibility.
Dialkylbiaryl Phosphine XPhos Suzuki (Steric) Extreme steric bulk ensures the ortho-MOM oxygen cannot bind; promotes reductive elimination in highly hindered systems.
Dialkylbiaryl Phosphine RuPhos Buchwald-Hartwig The gold standard for secondary amines; prevents

-hydride elimination and tolerates the MOM ether.
NHC Pd-PEPPSI-IPr Difficult Couplings Strong

-donation stabilizes the metal; the "throw-away" pyridine ligand ensures rapid initiation.

Protocol A: Suzuki-Miyaura Coupling

Target: Synthesis of ortho-MOM biaryls. Challenge: Preventing protodeboronation while managing sterics.

Materials
  • Substrate: ortho-MOM Aryl Bromide (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the ortho-MOM aryl bromide (1.0 mmol), aryl boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition:

    • Option A (Pre-catalyst): Add XPhos Pd G2 (0.02 mmol). This is preferred for air stability.

    • Option B (In-situ): Add Pd(OAc)₂ (4.5 mg) and SPhos (8.2 mg).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent: Inject degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

    • Note: The small amount of water is critical for the activation of the boronic acid but keeps the organic phase predominant to solvate the MOM substrate.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Check TLC. The MOM group is stable, but if the reaction stalls, add 1 mol% more catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry over Na₂SO₄.

    • Caution:Do not use acidic washes (e.g., 1M HCl) during workup, as this will hydrolyze the MOM group to the phenol. Use saturated NH₄Cl if neutralization is needed.

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of ortho-MOM anilines. Challenge: Preventing the "MOM-Directed" elimination or catalyst poisoning by the amine.

Materials
  • Substrate: ortho-MOM Aryl Bromide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G2 (1–2 mol%) OR Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture can decompose the catalyst and stall the cycle.

  • Charging: Inside a glovebox or under a strong stream of Argon, add the Aryl Bromide (1.0 mmol), NaOtBu (1.4 mmol), and RuPhos Pd G2 precatalyst (0.01–0.02 mmol) to the vial.

    • Note: If the amine is a solid, add it now. If liquid, add in step 4.

  • Sealing: Cap the vial (crimp cap with PTFE septum recommended).

  • Solvent/Amine: Inject anhydrous 1,4-Dioxane (3 mL). If the amine is liquid, inject it now (1.2 mmol).

  • Reaction: Heat to 80 °C (for secondary amines) or 100 °C (for primary amines). Stir vigorously.

    • Why RuPhos? RuPhos is specifically designed to prevent the amine from binding too tightly to the Pd (poisoning) and facilitates the reductive elimination of the bulky ortho-MOM product.

  • Workup: Filter through a pad of Celite/Silica to remove palladium black and salts. Concentrate and purify.

Troubleshooting & Optimization Workflow

When yields are low (<50%), follow this self-validating logic tree to identify the failure mode.

Optimization_Flow Start Yield < 50% CheckSM Is Starting Material (SM) Consumed? Start->CheckSM NoConv No: Catalyst Death or Oxidative Addition Failure CheckSM->NoConv No Decomp Yes: Side Reactions CheckSM->Decomp Yes Temp Increase Temp to 110°C NoConv->Temp Ligand Switch Ligand: SPhos -> XPhos (More Steric) XPhos -> PEPPSI (More Stable) Temp->Ligand If fails Debor Protodeboronation? (Check for Ar-H) Decomp->Debor MOM_Loss MOM Cleavage? (Check for Phenol) Decomp->MOM_Loss Fix_Debor Switch Base to K2CO3 Reduce Water Ratio Debor->Fix_Debor Solution Fix_MOM Ensure Base is Dry Avoid Acidic Workup MOM_Loss->Fix_MOM Solution

Figure 2: Decision tree for troubleshooting reaction failures specific to ortho-MOM substrates.

References

  • Ligand Design & Sterics: Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2] Link

  • Ortho-Effect & Coordination: Chartois, A., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Ortho-Substituted Aryl Halides. Chemical Reviews. Link

  • MOM Group Stability: Greene, T. W., & Wuts, P. G. M. Protecting Groups in Organic Synthesis. (Relevant sections on Methoxymethyl Ethers).
  • RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Ethers. (Context on bulky ligand usage). Link

  • General Suzuki Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Preparation of 2-[2-(Methoxymethyl)phenyl]acetic Acid Esters: A Comprehensive Guide to Strobilurin Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The synthesis of 2-[2-(methoxymethyl)phenyl]acetic acid esters (specifically the methyl ester, CAS 18795121) represents a critical node in the development of modern agrochemicals and pharmaceutical bioisosteres [1]. Most notably, this scaffold is the foundational intermediate for the synthesis of strobilurin fungicides such as Kresoxim-methyl (CAS 143390-89-0) and Trifloxystrobin [2]. These compounds function by inhibiting mitochondrial respiration at the Qo site of the cytochrome bc1 complex.

For researchers and scale-up chemists, selecting the correct synthetic pathway for these esters dictates the impurity profile, scalability, and overall yield. This application note details the mechanistic rationale, comparative route analysis, and self-validating experimental protocols required to synthesize methyl 2-[2-(methoxymethyl)phenyl]acetate with high purity.

Retrosynthetic Analysis & Pathway Selection

The target molecule can be synthesized via two primary routes, each suited for different scales of operation.

  • The Radical Bromination Pathway (Lab/Pilot Scale): Utilizes o-tolylacetic acid as the starting material. It relies on a highly regioselective benzylic radical bromination followed by nucleophilic substitution.

  • The Isochroman Oxidative Cleavage Pathway (Industrial Scale): Utilizes the oxidation of isochroman to isochroman-3-one (CAS 4385-35-7) [3], followed by acidic ring-opening in methanol and subsequent methoxylation. This route avoids the use of hazardous brominating agents.

Retrosynthesis A Methyl 2-[2-(methoxymethyl) phenyl]acetate B Methyl 2-(bromomethyl) phenylacetate A->B NaOMe/MeOH (Nucleophilic Sub) G Methyl 2-(chloromethyl) phenylacetate A->G NaOMe/MeOH C Methyl o-tolylacetate B->C NBS/AIBN (Radical Bromination) D o-Tolylacetic acid C->D MeOH/H+ (Esterification) E Isochroman F Isochroman-3-one F->E Oxidation G->F HCl/MeOH (Ring Opening)

Retrosynthetic pathways for 2-[2-(methoxymethyl)phenyl]acetic acid esters.

Table 1: Comparative Analysis of Synthetic Routes
ParameterRadical Bromination RouteIsochroman Cleavage Route
Ideal Scale Gram to multi-kilogram (Lab/Pilot)Multi-ton (Industrial)
Key Reagents NBS, AIBN, NaOMeO₂, HCl, NaOMe
Primary Challenge Controlling mono- vs. di-brominationHigh-pressure oxidation equipment
Overall Yield 65 – 75%80 – 85%
Green Chemistry Moderate (generates succinimide waste)High (atom economical oxidation)

Mechanistic Insights: The Radical Bromination Pathway

To successfully execute the lab-scale synthesis, one must understand the causality behind the reagent selection. We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂) to suppress electrophilic aromatic substitution and strictly favor the radical pathway at the benzylic position. AIBN (Azobisisobutyronitrile) is selected as the radical initiator because its thermal decomposition rate at 75–80 °C provides a steady, low concentration of radicals, preventing thermal runaway and minimizing di-bromination artifacts.

RadicalMech Init Initiation: AIBN → 2 R• + N2 R• + NBS → Br• Prop1 Propagation 1: Br• + Ar-CH3 → Ar-CH2• + HBr Init->Prop1 Prop2 Propagation 2: Ar-CH2• + NBS → Ar-CH2Br + Succinimidyl• Prop1->Prop2 Prop2->Prop1 Chain Reaction Term Termination: Radical Recombination Prop2->Term

Mechanism of AIBN-initiated radical bromination of methyl o-tolylacetate.

Detailed Experimental Protocols

The following protocols represent a self-validating system. By monitoring specific checkpoints (e.g., phase changes, TLC polarity shifts), the chemist can confirm the success of each step before proceeding.

Protocol A: Synthesis of Methyl 2-(bromomethyl)phenylacetate
  • Setup: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser, dissolve methyl o-tolylacetate (16.4 g, 100 mmol) in anhydrous chlorobenzene (150 mL).

  • Reagent Addition: Add NBS (18.7 g, 105 mmol) and AIBN (0.33 g, 2 mmol).

    • Causality Check: A slight excess of NBS ensures complete conversion, while keeping it low prevents di-bromination.

  • Reaction: Heat the mixture to 80 °C. The reaction is self-validating: the dense, insoluble NBS powder at the bottom of the flask will gradually convert into succinimide, which floats to the surface of the solvent.

  • Monitoring: Stir for 3–4 hours. Monitor via GC-MS or TLC (Hexane:EtOAc 9:1). The reaction is complete when the starting material peak disappears.

  • Workup: Cool the mixture to 0 °C to fully precipitate succinimide. Filter the solid and wash with cold chlorobenzene. Concentrate the filtrate in vacuo to yield the crude brominated intermediate (typically ~90% purity), which is used directly in the next step.

Protocol B: Methoxylation to Methyl 2-[2-(methoxymethyl)phenyl]acetate

This step requires strict temperature control. The substrate contains acidic alpha-protons (pKa ~22). If the temperature rises during base addition, deprotonation can lead to unwanted Claisen self-condensation.

Workflow Step1 Step 1 Dissolve Ar-CH2Br in anhydrous MeOH Step2 Step 2 Dropwise addition of NaOMe at 0-5°C Step1->Step2 Step3 Step 3 Warm to RT, stir 2h Monitor via HPLC Step2->Step3 Step4 Step 4 Quench with NH4Cl Extract with EtOAc Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for the methoxylation of methyl 2-(bromomethyl)phenylacetate.

  • Setup: Dissolve the crude methyl 2-(bromomethyl)phenylacetate (~24.3 g, 100 mmol) in anhydrous methanol (100 mL) under a nitrogen atmosphere. Cool the flask to 0–5 °C using an ice-water bath.

  • Nucleophilic Substitution: Slowly add a solution of sodium methoxide (NaOMe, 25 wt% in MeOH, 23.8 mL, 105 mmol) dropwise over 30 minutes.

    • Causality Check: Using NaOMe in MeOH prevents non-degenerate transesterification. The low temperature kinetically favors the S_N2 displacement of the bromide over the thermodynamically driven enolate formation.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation: Check TLC (Hexane:EtOAc 8:2). The product will appear as a new, more polar spot compared to the bromide intermediate.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL) to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or silica gel chromatography to yield the pure methyl 2-[2-(methoxymethyl)phenyl]acetate as a colorless to pale-yellow oil.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized ester, quantitative and qualitative data must be cross-referenced against standard benchmarks.

Table 2: Typical Analytical Parameters
Analytical MethodTarget Parameter / MarkerExpected Result
¹H-NMR (CDCl₃) Benzylic -CH₂-O- shiftSinglet at ~4.45 ppm (2H)
¹H-NMR (CDCl₃) Ester -CH₂-Ar shiftSinglet at ~3.70 ppm (2H)
¹H-NMR (CDCl₃) Ether -OCH₃ shiftSinglet at ~3.38 ppm (3H)
GC-MS (EI) Molecular Ion [M]⁺m/z = 194
HPLC (C18 Column) Mobile PhaseMeCN:H₂O (60:40), UV detection at 220 nm
Table 3: Troubleshooting Guide
Observed IssueMechanistic CauseMitigation Strategy
High di-brominated impurity Excess NBS or excessive reaction temperature.Strictly limit NBS to 1.05 eq; maintain temperature ≤ 80 °C.
Formation of transesterified byproducts Use of a mismatched alkoxide/solvent system.Ensure only NaOMe in anhydrous Methanol is used.
Low methoxylation yield / Heavy tars Base-catalyzed Claisen condensation via alpha-proton abstraction.Strictly maintain 0–5 °C during NaOMe addition; avoid excess base.

References

  • National Center for Biotechnology Information. "Methyl 2-[2-(methoxymethyl)phenyl]acetate | C11H14O3 | CID 18795121" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "Kresoxim-Methyl | C18H19NO4 | CID 6112114" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "1,4-dihydro-3H-2-benzopyran-3-one | C9H8O2 | CID 78092" PubChem. Available at:[Link]

Application Notes & Protocols: Strategic Activation of the 2-[2-(Methoxymethyl)phenyl]acetic Acid Carboxyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Opportunity

In the landscape of modern drug discovery and materials science, the molecule 2-[2-(Methoxymethyl)phenyl]acetic acid serves as a pivotal structural motif. Its unique ortho-substituted phenylacetic acid framework presents both opportunities for novel molecular design and challenges in chemical synthesis. The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amide or ester linkages. However, the direct reaction of a carboxylic acid with an amine or alcohol is generally inefficient due to a competing acid-base reaction that deactivates the nucleophile.[1]

Effective synthesis, therefore, hinges on the strategic activation of the carboxyl group, converting its hydroxyl moiety into a more reactive, better leaving group.[2] This crucial step facilitates nucleophilic attack by an amine or alcohol, enabling the formation of the desired bond under controlled and mild conditions.[2][3] This guide provides a comprehensive overview of the principal reagents and field-proven protocols for activating 2-[2-(Methoxymethyl)phenyl]acetic acid, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various reagent classes, offer a comparative analysis to guide selection, and provide detailed, step-by-step protocols for immediate application.

The Principle of Carboxyl Activation

The core of any successful amide or ester bond formation from a carboxylic acid lies in transforming the hydroxyl (-OH) group, a poor leaving group, into a species that is readily displaced.[2] This is achieved by reacting the carboxylic acid with a "coupling" or "activating" reagent. The reagent forms a highly reactive intermediate, which is then susceptible to nucleophilic attack.

The most prominent strategies, which we will explore in detail, involve the in-situ generation of intermediates such as:

  • O-Acylisourea Intermediates: Formed using carbodiimide reagents.[1][4]

  • Active Esters: Generated via uronium/guanidinium or phosphonium salts, or by using additives with carbodiimides.[5][6]

  • Acid Anhydrides or Chlorides: Classic methods that often require harsher conditions.[6]

The choice of reagent is critical and depends on factors like the steric hindrance of the substrates, the nucleophilicity of the amine/alcohol, desired reaction conditions (e.g., temperature, solvent), and the need to suppress side reactions, particularly racemization if chiral centers are present.[7]

A Comparative Guide to Activating Reagents

Selecting the appropriate activating reagent is paramount for achieving high yield, purity, and reproducibility. The following sections and comparative table provide the necessary data to make an informed decision.

Carbodiimide Reagents

Carbodiimides are a cornerstone of amide bond synthesis.[4] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4][8] This intermediate can then be attacked by a nucleophile.

  • EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide, making it exceptionally useful as its urea byproduct can be easily removed through a simple aqueous work-up.[9]

  • DCC: N,N'-Dicyclohexylcarbodiimide is highly effective but produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents.[10] While this facilitates removal by filtration in solution-phase synthesis, it makes DCC unsuitable for solid-phase applications.[10]

  • DIC: Diisopropylcarbodiimide is a liquid reagent that generates a more soluble diisopropylurea (DIU) byproduct, making it a preferred choice over DCC for solid-phase peptide synthesis (SPPS).[9]

A significant challenge with carbodiimides is that the O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct.[9][11] To mitigate this and improve efficiency, additives are almost always used.[9][12]

  • N-Hydroxysuccinimide (NHS): Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[13][14] This two-step, one-pot approach is one of the most common methods for bioconjugation and general amide synthesis.[13][15]

  • 1-Hydroxybenzotriazole (HOBt): Functions similarly to NHS, forming an active ester that is highly reactive towards amines while minimizing side reactions and suppressing racemization.[6][10]

Carbodiimide_Mechanism RCOOH 2-[2-(Methoxymethyl)phenyl]acetic acid Intermediate O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate + EDC EDC EDC Amide Amide Product Intermediate->Amide + R'-NH2 Urea Urea Byproduct Intermediate->Urea NHSEster NHS-Ester (Stable Intermediate) Intermediate->NHSEster + NHS Nacylurea N-Acylurea (Side Product) Intermediate->Nacylurea Rearrangement Amine R'-NH2 NHS NHS NHSEster->Amide + R'-NH2

Carbodiimide activation pathways.
Uronium / Guanidinium Reagents

This class of reagents offers high coupling efficiency, rapid reaction kinetics, and excellent suppression of racemization, making them ideal for complex or sterically hindered substrates.[5][] They are often preferred for challenging couplings where carbodiimide methods may be sluggish.[17]

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is one of the most effective coupling reagents available.[5][17] It is based on 1-hydroxy-7-azabenzotriazole (HOAt). The presence of the nitrogen in the pyridine ring of the HOAt moiety accelerates the coupling reaction and further minimizes epimerization risk compared to HOBt-based reagents.[5]

  • HBTU / TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and the tetrafluoroborate equivalent (TBTU) are also highly efficient reagents.[3][10] While structurally assigned as guanidinium salts, they function by forming a reactive HOBt ester.[18] HATU is generally considered more reactive.[17][19]

These reagents require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the released acid and facilitate the reaction.[5]

HATU_Mechanism cluster_activation Activation RCOOH Carboxylic Acid ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH2 Amine R'-NH2 Byproducts HOAt + Tetramethylurea Byproducts Amide->Byproducts

Mechanism of HATU-mediated activation.
Data Presentation: Comparative Table of Reagents
Reagent ClassReagent (Abbr.)Key AdvantagesKey ConsiderationsTypical SolventsIdeal Use Case
Carbodiimide EDC Water-soluble reagent and byproduct; ideal for aqueous work-ups.[9]Intermediate is prone to hydrolysis; NHS/HOBt additive is highly recommended.[13][14]DCM, DMF, Water[9]Solution-phase synthesis, bioconjugation.
DCC Inexpensive and effective. Insoluble byproduct is easily filtered off.[10]Byproduct insolubility makes it unsuitable for SPPS. Potent allergen.DCM, THF, DioxaneSolution-phase synthesis where byproduct can be filtered.
DIC Liquid reagent, easy to handle. Soluble byproduct is suitable for SPPS.[9]Byproduct can be difficult to remove in solution-phase purification.DMF, NMP, DCMSolid-Phase Peptide Synthesis (SPPS).
Uronium HATU Very high reactivity and coupling efficiency.[17] Excellent at suppressing racemization.[5]More expensive. Can react with primary/secondary amines if not pre-activated with the acid.[20]DMF, NMP, DCM[5]Difficult couplings, sterically hindered substrates, fragment condensation.
HBTU / TBTU Highly efficient and reliable.[10] More economical than HATU.Less reactive than HATU.[19] Can cause unwanted guanidinylation of the N-terminus if used in excess.[19][21]DMF, NMPRoutine SPPS and solution-phase synthesis.
Phosphonium PyBOP High efficiency, similar to HBTU. Byproducts are generally easier to remove than urea-based ones.Solutions in DMF have moderate stability.[21]DMF, DCMSPPS and solution-phase, especially for N-methyl amino acids.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for activating 2-[2-(Methoxymethyl)phenyl]acetic acid and coupling it with a primary or secondary amine.

Protocol 1: General Amide Coupling using EDC and NHS

This protocol is a robust and widely applicable method for solution-phase synthesis. The addition of NHS creates a stable intermediate, improving overall efficiency.[13]

Materials & Equipment:

  • 2-[2-(Methoxymethyl)phenyl]acetic acid

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.2 - 1.5 equivalents)

  • N-Hydroxysuccinimide (NHS) (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-[2-(Methoxymethyl)phenyl]acetic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM, 5-10 mL per mmol of acid).

  • Additive Addition: Add NHS (1.2 equivalents) to the stirred solution.

  • Activation: Add EDC·HCl (1.2 equivalents) in one portion. The reaction mixture may become slightly cloudy.

    • Causality Note: EDC activates the carboxylic acid, and NHS immediately traps the reactive O-acylisourea intermediate to form the more stable NHS ester, preventing hydrolysis and N-acylurea formation.[12][13]

  • Stirring: Allow the activation reaction to stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.1 equivalents), either neat or dissolved in a small amount of the reaction solvent.

  • Coupling Reaction: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-18 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and finally with brine.[5]

    • Causality Note: The acid wash removes any unreacted amine and residual EDC. The base wash removes unreacted carboxylic acid and NHS.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization.

Experimental workflow for EDC/NHS coupling.
Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for more challenging substrates, such as those that are sterically hindered or electronically deactivated, where Protocol 1 may yield suboptimal results.

Materials & Equipment:

  • 2-[2-(Methoxymethyl)phenyl]acetic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • Non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-[2-(Methoxymethyl)phenyl]acetic acid (1.0 equivalent) and HATU (1.1 equivalents).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.0 equivalents) to the reaction mixture. Stir the mixture at room temperature for 15-30 minutes.

    • Causality Note: This pre-activation step is crucial. It allows HATU to convert the carboxylic acid into the highly reactive OAt-active ester before the amine is introduced. Adding all components at once can lead to HATU reacting directly with the amine, deactivating it.[5][20]

  • Amine Addition: Add the amine (1.1 equivalents) to the activated mixture.

  • Coupling Reaction: Continue stirring at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer extensively with water or brine to remove DMF and the water-soluble byproducts. Multiple washes (3-5 times) are often necessary.

    • Follow with sequential washes with weak acid (1N HCl) and saturated sodium bicarbonate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of active intermediate due to wet solvent/reagents. 2. Insufficiently reactive coupling agent for the substrate. 3. Impure starting materials.1. Use anhydrous solvents and fresh reagents. 2. Switch to a more powerful reagent like HATU.[17] 3. Purify starting materials before the reaction.
N-Acylurea Side Product Occurs with carbodiimides when the O-acylisourea intermediate rearranges instead of reacting.[9]Add an equivalent of an additive like NHS or HOBt to the reaction mixture.[6][9]
Epimerization/Racemization Over-activation, prolonged reaction times, or use of a strong base.1. Use additives known to suppress racemization (HOAt > HOBt).[5] 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Use a weaker base like sym-collidine if possible.[7]
Difficulty Removing Byproducts 1. DCU (from DCC) is insoluble. 2. DIU (from DIC) or tetramethylurea (from HATU) can be tricky to remove via chromatography.1. For DCC, filter the reaction mixture before work-up. 2. For others, use a water-soluble reagent like EDC.[9] Ensure thorough aqueous washes during work-up.

References

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling.
  • Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • AAPPTec. Technical Support Information Bulletin 1205 - HATU.
  • Benchchem. Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
  • Aapptec Peptides. Carbodiimides and Additives.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available from: [Link]

  • Fisher Scientific. Amide Synthesis.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Angewandte Chemie International Edition. The Uronium/Guanidinium Peptide Coupling Reagents.
  • ResearchGate. The available carboxylic acid groups are activated with EDC-NHS....
  • Aapptec Peptides. Coupling Reagents.
  • RSC Advances. EDC/NHS activation mechanisms of dicarboxylic acids.
  • CEM Corporation. Optimizing Peptide Coupling: Key Techniques.
  • Thermo Fisher Scientific - US. Carbodiimide Crosslinker Chemistry.
  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen.
  • ResearchGate. Proposed mechanism for activation by uronium salt.
  • Department of Chemistry, University of Calgary. Ch27 : Peptide synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Bangs Laboratories, Inc. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • ResearchGate. Coupling Reagents.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Reddit. HATU/PyBOP coupling procedure question.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Synthesis Control for 2-(Methoxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-2024-08 Subject: Preventing Intramolecular Lactonization (Isochroman-3-one formation)

Core Directive: The Mechanistic Hazard

The Problem: Users frequently report a "mystery impurity" appearing during the activation or storage of 2-(methoxymethyl)phenylacetic acid . The Diagnosis: This is not a random decomposition. It is a specific, acid-catalyzed intramolecular cyclization yielding isochroman-3-one .

The Mechanism (The "Why")

The ortho-methoxymethyl group acts as a "tethered" leaving group. Under acidic conditions, the ether oxygen is protonated, converting the methoxy group into methanol (a good leaving group). The proximity of the carboxylic acid allows it to attack the benzylic position, displacing methanol and closing the ring to form a stable 6-membered lactone.

LactonizationMechanism Fig 1. Acid-catalyzed pathway leading to lactonization (isochroman-3-one formation). Start 2-(methoxymethyl) phenylacetic acid Protonation Protonated Ether Intermediate Start->Protonation + H+ (Acid Cat.) Carbocation Benzylic Oxocarbenium/Ion Protonation->Carbocation - MeOH Methanol MeOH (Byproduct) Protonation->Methanol Product Isochroman-3-one (Lactone Impurity) Carbocation->Product Intramolecular Cyclization

Troubleshooting Guide & FAQs

Scenario A: "I see a new non-polar peak on HPLC after acid workup."

Q: I acidified my reaction mixture to pH 2 for extraction, and my product purity dropped. What happened? A: You likely triggered the lactonization.

  • Root Cause: Strong aqueous acids (HCl, H₂SO₄) protonate the ether oxygen. The thermodynamic drive to form the 6-membered lactone is high.

  • Solution: Avoid acidification below pH 4.0. Use Citric Acid (10% aq) or Ammonium Chloride for workups. If the free acid is required, perform the extraction rapidly at 0°C and immediately buffer or dry the organic layer.

Scenario B: "Can I use Thionyl Chloride (SOCl₂) to make the acid chloride?"

Q: I need to couple this acid to an amine. Can I reflux in SOCl₂? A: ABSOLUTELY NOT.

  • Root Cause: SOCl₂ generates HCl gas as a byproduct. This creates a highly acidic, anhydrous environment that rapidly cleaves the benzylic ether, leading to quantitative conversion to the lactone (or the chloromethyl analog which then hydrolyzes/cyclizes).

  • Solution: Use base-mediated coupling agents (HATU, T3P, or EDC) where the pH remains basic/neutral.

Scenario C: "My starting material has a 'sweet' smell."

Q: The bottle of starting material smells like honey/coumarin. Is it degraded? A: Yes.

  • Root Cause: Phenylacetic acid derivatives often have honey-like odors, but isochroman-3-one has a distinct, strong coumarin-like smell.

  • Solution: Check the melting point.[1][2] 2-(methoxymethyl)phenylacetic acid should be a solid. If it is "wet" or has a lowered melting point, purify via base extraction (dissolve in NaHCO₃, wash with ether to remove lactone, then carefully re-acidify).

Experimental Protocols: Safe vs. Risky

Decision Tree: Reagent Selection

DecisionTree Fig 2. Reagent selection logic to prevent side-reactions. Goal Goal: Amide Coupling Method1 Acid Chloride Method (SOCl2 / Oxalyl Chloride) Goal->Method1 Avoid if possible Method2 Active Ester Method (HATU / EDC / T3P) Goal->Method2 Recommended Result1 HIGH RISK: HCl generation triggers ether cleavage & lactonization. Method1->Result1 Result2 SAFE: Base (DIPEA) prevents protonation of ether. Method2->Result2

Protocol 1: The "Safe" Amide Coupling (Recommended)

Use this method to couple 2-(methoxymethyl)phenylacetic acid to an amine without cyclization.

Materials:

  • Substrate: 2-(methoxymethyl)phenylacetic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid (1.0 equiv) in DMF (0.1 M concentration) under Nitrogen.

  • Activation: Add DIPEA (3.0 equiv). Crucial: The base ensures the environment is never acidic.

  • Reagent Addition: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes.

  • Coupling: Add the amine (1.0–1.2 equiv). Allow to warm to Room Temperature (RT).

  • Monitoring: Monitor via TLC/LCMS. The lactone impurity (if formed) usually runs much higher (less polar) than the free acid or amide.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (3x) to remove unreacted acid and HATU byproducts. Do not wash with 1M HCl. Wash with Brine. Dry over Na₂SO₄.

Protocol 2: Purification of Contaminated Material

Use this if your starting material already contains the lactone.

StepActionRationale
1 Dissolve crude in EtOAc.Solubilizes both the acid and the neutral lactone.
2 Extract with 1M NaOH or Sat. NaHCO₃ .Deprotonates the acid (

), moving it to the aqueous layer. The lactone remains neutral.
3 Separate layers.Organic Layer: Contains the Lactone (Discard).[3] Aqueous Layer: Contains the Product (Keep).
4 Wash Aqueous layer with fresh EtOAc.Removes trace lactone.
5 Careful Acidification: Cool aqueous layer to 0°C. Add 10% Citric Acid slowly until pH ~4-5.Re-protonates the acid without generating high local concentrations of strong protons.
6 Extract immediately with EtOAc.Minimizes time the free acid spends in water.

References

  • Isochroman-3-one Synthesis via Acid Catalysis

    • Mechanism of cyclization from ortho-substituted phenylacetic acids.
    • Source: Google Patents / EP0906304B1 (Process for preparing 3-isochromanone).
  • Stability of Phenylacetic Acid Derivatives

    • General properties and lactonization risks of ortho-hydroxy/alkoxy deriv
    • Source: ResearchGate / 2-Methoxy-2-phenylacetic acid structural analysis (Analogous structural behavior).
  • Lactonization Mechanisms

    • Acid-catalyzed hydrolysis and formation of lactones.[4][5]

    • Source: PubMed / Mechanisms of Lactone Hydrolysis in Acidic Conditions (Explains the reversibility and acid-dependence).
  • General Coupling Reagent Compatibility

    • Use of HATU/Base to prevent acid-sensitive side reactions.
    • Source: Organic Chemistry Portal / Amide Coupling Reagents.

Sources

Technical Support Center: Steric Hindrance in Ortho-Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Advanced Chemical Synthesis) Ticket Topic: Overcoming reactivity barriers in 2,6-disubstituted and ortho-hindered phenylacetic acid scaffolds.

Welcome to the Technical Support Center

As Senior Application Scientists, we understand that ortho-substituted phenylacetic acids (PAAs) present a unique "perfect storm" of steric frustration. The ortho substituent does not merely add bulk; it forces the carbonyl group out of coplanarity with the aromatic ring, altering electronic conjugation, and physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack.

This guide moves beyond standard textbook answers (like "add heat") and provides field-tested protocols for when standard EDC/NHS or Fischer esterification methods fail.

Module 1: Amide Coupling Protocols

The Issue: Standard coupling reagents (HATU, EDC, PyBOP) fail to drive conversion because the active ester intermediate is too crowded to be approached by the amine.

Primary Solution: The Acid Chloride Route (Ghosez’s Reagent)

When thionyl chloride is too harsh or ineffective, Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the gold standard. It generates the acid chloride under neutral conditions, avoiding the decomposition often seen with heat or strong acids.

Protocol: Neutral Activation with Ghosez’s Reagent

  • Reagents: Substrate (1.0 equiv), Ghosez’s Reagent (1.2–1.5 equiv), Dry DCM or CHCl3.

  • Step 1 (Activation): Dissolve the ortho-substituted PAA in dry DCM under Argon. Add Ghosez’s reagent dropwise at 0°C.

  • Step 2 (Formation): Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (quench a predominantly non-polar aliquot with MeOH to check for methyl ester formation).

  • Step 3 (Coupling): Once the acid chloride is formed, add the amine (1.2 equiv) and a mild base (Et3N or DIPEA, 2.0 equiv) dropwise at 0°C.

  • Step 4 (Workup): Standard aqueous workup.

Why this works: The enamine-like structure of Ghosez’s reagent reacts with the carboxylic acid to form a chloro-enamine intermediate, which collapses to the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide), which is non-reactive and easily removed.

Secondary Solution: Acyl Fluorides (TFFH)

If the acid chloride is unstable, switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are less sensitive to moisture than chlorides but highly reactive toward amines due to the high electronegativity of fluorine and the strength of the C-F bond which stabilizes the ground state while permitting nucleophilic attack.

Troubleshooting Decision Tree

AmideCoupling Start START: Amide Coupling of Ortho-Substituted PAA Standard Attempt Standard Coupling (HATU/DIPEA/DMF) Start->Standard Check Conversion > 50%? Standard->Check Success Proceed to Workup Check->Success Yes Fail1 Switch Activation Strategy Check->Fail1 No AcylFl Use TFFH (Acyl Fluoride) Check->AcylFl Still Low Yield? Sensitive Acid Sensitive Group? Fail1->Sensitive AcidCl Acid Chloride Route (Oxalyl Chloride/DMF cat.) AcidCl->Check Re-evaluate Sensitive->AcidCl No Ghosez Use Ghosez's Reagent (Neutral Conditions) Sensitive->Ghosez Yes Ghosez->Check Re-evaluate

Figure 1: Decision matrix for selecting the correct coupling strategy based on steric severity and substrate sensitivity.

Module 2: Esterification Strategies

The Issue: Fischer esterification is reversible and kinetically inhibited by the ortho substituents. The equilibrium constant (


) is unfavorable because the tetrahedral intermediate is highly crowded.
The Solution: Yamaguchi Esterification

The Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2] The bulky trichlorophenyl group ensures that the nucleophilic alcohol attacks the substrate carbonyl, not the reagent carbonyl (regioselectivity).

Protocol: Yamaguchi Macrolactonization (Adapted for Intermolecular)

  • Mixed Anhydride Formation: Dissolve PAA (1.0 equiv) and DIPEA (1.5 equiv) in Toluene or THF. Add TCBC (1.1 equiv) and stir for 1 hour.

  • Catalysis: Concentrate the solvent (crucial step to remove HCl/salts if using original protocol, though modern variations often skip this) and redissolve in Toluene.

  • Addition: Add the alcohol (1.0–2.0 equiv) and DMAP (1.0–2.0 equiv). Note: Stoichiometric DMAP is often required for hindered substrates, acting as an acyl-transfer agent.

  • Conditions: Heat to 60–80°C if necessary.

Comparison of Esterification Reagents

ReagentMechanism TypeSteric ToleranceBest For...
EDC / DMAP Carbodiimide (Steglich)Low to MediumStandard substrates; often fails for 2,6-disubstituted PAAs.
TCBC (Yamaguchi) Mixed AnhydrideHigh The industry standard for sterically hindered acids and macrolactones.
MNBA (Shiina) Mixed AnhydrideHigh Acid-sensitive substrates where TCBC is too harsh.
T3P Propylphosphonic AnhydrideMediumScalable processes; easy workup (water soluble byproducts).
Module 3: Alpha-Functionalization (Alkylation)

The Issue: Adding a group to the alpha-carbon (benzylic position) is difficult because the ortho substituents block the approach of the base required to deprotonate, and the resulting enolate is difficult to solvate.

Troubleshooting Alpha-Alkylation
  • Base Selection: Switch from LDA to LiHMDS or KHMDS . While bulky, the hexamethyldisilazide bases are less aggregated in solution than LDA.

  • Additives (The "Secret Sauce"): You must break the enolate aggregates. Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) as a co-solvent (10–20% v/v). This coordinates to the Lithium, creating a "naked," highly reactive enolate.

  • Temperature: Do not strictly adhere to -78°C. Hindered substrates often require warming to 0°C or even RT to achieve deprotonation, then cooling back down before adding the electrophile.

Enolate Substrate Hindered PAA (Substrate) Base LiHMDS/THF Substrate->Base Slow Deprotonation Additive Add DMPU (Breaks Aggregates) Base->Additive Solvation Enolate Reactive 'Naked' Enolate Additive->Enolate Kinetic Freedom Product Alpha-Alkylated Product Enolate->Product Electrophile (R-X)

Figure 2: Workflow for generating reactive enolates in sterically congested systems.

Frequently Asked Questions (FAQs)

Q: I am seeing significant decarboxylation during my reaction. Why? A: Ortho-substituted phenylacetic acids are prone to thermal decarboxylation because the steric bulk destabilizes the ground state relative to the transition state for CO2 loss.

  • Fix: Avoid temperatures >100°C. If activating as an acid chloride, ensure the system is strictly anhydrous, as the presence of water at high temps accelerates this.

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy barrier of the ortho effect. However, due to the decarboxylation risk mentioned above, use "Power Cycling" (cooling intervals) rather than continuous irradiation.

Q: My Yamaguchi reaction gave me the symmetrical anhydride instead of the ester. A: This happens when the alcohol is not nucleophilic enough or the DMAP loading is too low.

  • Fix: Increase DMAP to 2.0–3.0 equivalents. The DMAP must attack the mixed anhydride to form the highly reactive N-acylpyridinium species. Without enough DMAP, the mixed anhydride disproportionates.

References
  • Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2][3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan.

  • Ghosez’s Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). A new synthesis of alpha-chloro-enamines. Angewandte Chemie International Edition.

  • Shiina Esterification: Shiina, I., Ibuka, R., & Kubota, M. (2002).[1] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[1] Chemistry Letters.

  • Amide Coupling Reviews: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Acyl Fluorides (TFFH): Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids. Journal of the American Chemical Society.

Sources

Technical Support Center: Purification of 2-[2-(Methoxymethyl)phenyl]acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-[2-(methoxymethyl)phenyl]acetic acid and its related intermediates. The purity of this key building block is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides in-depth, field-proven insights into common purification challenges, offering detailed troubleshooting guides and validated protocols to ensure you achieve the highest possible purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of aryl acetic acids, with specific considerations for 2-[2-(methoxymethyl)phenyl]acetic acid.

Q1: What are the most common impurities I might encounter during the synthesis of 2-[2-(methoxymethyl)phenyl]acetic acid?

A: The impurity profile is highly dependent on the synthetic route employed. However, for substituted phenylacetic acids, common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding benzyl halide, acetophenone, or vinylarene.

  • Reaction Byproducts: Side-products from the specific reaction chemistry, such as salts, sulfur-containing compounds (from a Willgerodt-Kindler reaction), or organometallic residues.[1][2]

  • Isomeric Impurities: In some synthetic strategies, isomers may form, which can be challenging to separate due to similar physical properties.

  • Neutral and Basic Organic Impurities: These are non-acidic compounds that can be effectively removed through acid-base extraction.[3]

  • Solvent Residues: Residual solvents from the reaction or initial workup must be removed to meet regulatory standards, such as those outlined by the ICH.[4]

Q2: Which purification methods are most effective for 2-[2-(methoxymethyl)phenyl]acetic acid?

A: A multi-step approach is often the most effective strategy. The primary methods are:

  • Acid-Base Extraction: This is the cornerstone of carboxylic acid purification. It leverages the acidic nature of the target molecule to separate it from neutral and basic impurities.[3][5]

  • Recrystallization: As a solid, the target compound can be effectively purified to a high degree using recrystallization, which removes impurities based on differences in solubility.[1][3]

  • Column Chromatography: For achieving the highest purity or for separating challenging impurities like isomers, silica gel column chromatography is an excellent option.[6]

Q3: How can I monitor the purity of my product during the purification process?

A: Purity should be assessed at each stage.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the removal of impurities during extraction and column chromatography.[6][7]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These quantitative techniques are the industry standard for determining final purity and identifying trace impurities.[7][8][9]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for a crystalline solid. A broad or depressed melting range suggests the presence of impurities.[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of structurally similar impurities.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your purification experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Extractive Workup 1. Incorrect pH: The pH of the aqueous layer was not sufficiently acidic (pH < pKa) during the final extraction step, leaving the product as a salt in the aqueous phase.[3] 2. Incomplete Extraction: An insufficient volume or number of organic solvent extractions were performed. 3. Emulsion Formation: A stable emulsion formed at the aqueous-organic interface, trapping the product.1. Verify pH: Use a pH meter or pH paper to ensure the aqueous phase is acidified to pH 1-2 before extracting the final product.[10][11] 2. Increase Extractions: Perform at least three extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 3. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. Alternatively, filter the mixture through a pad of Celite.
Product 'Oils Out' During Recrystallization 1. Supersaturation: The solution is too concentrated, or the cooling rate is too rapid. 2. Inappropriate Solvent: The chosen solvent has poor solvating power for the product at higher temperatures or is too nonpolar. 3. Insoluble Impurities: The presence of greasy, insoluble impurities can prevent crystal lattice formation.1. Re-heat and Dilute: Heat the mixture until the oil redissolves, add more hot solvent to dilute the solution, and allow it to cool slowly. 2. Change Solvent System: Switch to a different solvent or use a co-solvent system (e.g., toluene/heptane or ethyl acetate/hexanes).[7] 3. Hot Filtration: If impurities are suspected, perform a hot filtration of the dissolved solution before allowing it to cool.
Final Product is Colored (Yellow/Brown) 1. Persistent Colored Impurities: Highly conjugated or polymeric impurities are carried through the purification steps. 2. Thermal Degradation: The compound may be sensitive to prolonged heating during solvent removal or recrystallization.1. Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution during recrystallization, heat for a few minutes, and remove the charcoal via hot filtration.[7][12] 2. Minimize Heat Exposure: Use a rotary evaporator for solvent removal at the lowest practical temperature and avoid prolonged heating. 3. Consider Chromatography: If color persists, column chromatography may be necessary to remove the offending impurities.
Poor Separation on Silica Gel Column 1. Incorrect Eluent Polarity: The mobile phase is either too polar (all compounds elute quickly) or not polar enough (compounds do not move). 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Acidic Compound Tailing: The acidic nature of the product causes strong interaction with the silica gel, leading to broad, tailing peaks.1. Optimize Eluent: Use TLC to systematically test different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate) to find the optimal polarity for separation.[13] 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Add Modifier: Add a small amount of acetic or formic acid (~0.5-1%) to the eluent to suppress the ionization of the carboxylic acid and improve peak shape.[13]

Section 3: Detailed Purification Protocols

Protocol 1: General Acid-Base Extractive Workup

This protocol is the first and most critical step to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract it three times with a 1 M aqueous solution of a base (e.g., sodium hydroxide). The target acid will move into the aqueous layer as its carboxylate salt. The pH of the aqueous solution should be at least three units above the pKa of the acid to ensure complete deprotonation.[3]

  • Organic Impurity Removal: Combine the aqueous layers. Wash this combined basic solution once with the organic solvent used in step 1 to remove any remaining neutral or basic impurities. Discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify it with a strong acid (e.g., 3 M HCl) while stirring until the pH is 1-2.[1][10] The 2-[2-(methoxymethyl)phenyl]acetic acid should precipitate as a solid.

  • Final Product Extraction: Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude, but significantly purified, product.

Protocol 2: Recrystallization from a Co-Solvent System

This protocol is ideal for achieving high purity after the initial extractive workup. A co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) is often effective. Toluene/heptane is a good starting point.

  • Dissolution: Place the crude acid in an Erlenmeyer flask and add the minimum amount of hot toluene required to fully dissolve the solid.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Induce Crystallization: While the toluene solution is still hot, add heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot toluene to redissolve the precipitate.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane, and dry the purified crystals under vacuum.

Section 4: Comparison of Primary Purification Methods

Method Principle Purity Achievable Typical Yield Scalability Primary Application
Acid-Base Extraction Differential solubility of ionized vs. neutral species in aqueous and organic phases.[5]Good (>90%)High (>90%)ExcellentInitial cleanup to remove bulk neutral and basic impurities.
Recrystallization Differential solubility of product and impurities in a solvent at different temperatures.[3]Very High (>99%)Good (70-90%)GoodFinal purification step for solid products to achieve high purity.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[6]Excellent (>99.5%)Fair to Good (50-85%)Poor to FairSeparation of difficult-to-remove impurities (e.g., isomers) or for very high purity on a small scale.
Ion Exchange Chromatography Separation based on reversible ionic interactions between the charged product and a solid resin.[14]High (>98%)Good (70-90%)GoodPurification from aqueous streams and removal of other ionic species.[15]

Section 5: Visual Workflows & Decision Guides

General Purification Workflow

G cluster_0 Purification of 2-[2-(Methoxymethyl)phenyl]acetic Acid Crude Crude Reaction Mixture Extract Acid-Base Extraction Crude->Extract Crude_Solid Crude Solid Product Extract->Crude_Solid Check_Purity1 Purity Check (TLC, HPLC) Crude_Solid->Check_Purity1 Recrystal Recrystallization Final_Product High-Purity Product Recrystal->Final_Product Check_Purity1->Recrystal Impurities Present Check_Purity1->Final_Product Purity OK Chromatography Column Chromatography Check_Purity1->Chromatography Isomers or Close Impurities Chromatography->Final_Product

Caption: General workflow for purifying the target acid.

Troubleshooting 'Oiling Out' During Recrystallization

G cluster_1 Troubleshooting 'Oiling Out' Start Attempting Recrystallization: Product 'Oils Out' Q1 Is the solution fully dissolved when hot? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was cooling slow and undisturbed? A1_Yes->Q2 Action1 Add more hot solvent until fully dissolved. A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action3 Consider changing solvent system. Use a co-solvent (e.g., Toluene/Heptane). A2_Yes->Action3 Action2 Re-heat to dissolve. Cool slowly (insulate flask). A2_No->Action2

Caption: Decision tree for addressing product oiling out.

References

  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved February 27, 2026, from [Link]

  • Straathof, A. J. J., & van der Wielen, L. A. M. (2014). Recovery of carboxylic acids produced by fermentation. PubMed. Retrieved February 27, 2026, from [Link]

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction. (2005, February 15). IJAERD. Retrieved February 27, 2026, from [Link]

  • Dahiya, S., & Mohan, S. V. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. MDPI. Retrieved February 27, 2026, from [Link]

  • 2-Methoxy-2-phenylacetic acid. (2025, August 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Process for purification of carboxylic acids. (n.d.). Google Patents.
  • phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved February 27, 2026, from [Link]

  • An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. (n.d.). Quick Company. Retrieved February 27, 2026, from [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Separation of 2-Methoxymethyl-p-phenylenediamine on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved February 27, 2026, from [Link]

  • Synthesis of phenylacetic acid esters. (n.d.). Google Patents.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved February 27, 2026, from [Link]

  • 2-Methoxyphenylacetic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Method of crystallization. (n.d.). Google Patents.
  • Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (n.d.). Google Patents.
  • ICH Q3C (R9) Guideline on impurities. (2024, April 5). EMA. Retrieved February 27, 2026, from [Link]

  • Crystal structure of 2-hydroxy-2-methyl-2-phenyl acetic acid hemihydrate, C9H11O3.50. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 2-methoxyphenyl acetic acid, 93-25-4. (n.d.). The Good Scents Company. Retrieved February 27, 2026, from [Link]

  • Question on purifying aryl Sulfonic acids. (2024, December 21). Reddit. Retrieved February 27, 2026, from [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved February 27, 2026, from [Link]

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.
  • Method for recovering and purifying phenylacetic acid. (n.d.). Google Patents.
  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2025, January 3). PMC. Retrieved February 27, 2026, from [Link]

  • Process for preparation of 2,4,6-trimethyl-phenylacetic acid. (n.d.). Google Patents.

Sources

Technical Support Center: Improving Yield in the Hydrolysis of 2-(methoxymethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the hydrolysis of 2-(methoxymethyl)phenylacetonitrile to 2-(methoxymethyl)phenylacetic acid. As a key intermediate in various synthetic pathways, achieving a high yield in this conversion is crucial. This document addresses common challenges and offers practical, evidence-based solutions in a question-and-answer format.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the hydrolysis of 2-(methoxymethyl)phenylacetonitrile, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of the Starting Nitrile

Q: My reaction shows a low yield of the desired carboxylic acid, with a significant amount of unreacted 2-(methoxymethyl)phenylacetonitrile remaining. What are the likely causes and how can I improve the conversion?

A: Low conversion is a frequent issue in nitrile hydrolysis and can be attributed to several factors. Nitrile hydrolysis is often a slow reaction that requires forcing conditions to proceed to completion.[1][2]

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of nitriles, particularly arylacetonitriles, often requires elevated temperatures and prolonged reaction times.[3][4] If the reaction is not proceeding, consider increasing the temperature and/or extending the reaction time. Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction duration.[5]

  • Inadequate Catalyst Concentration or Activity: Both acid and base-catalyzed hydrolysis depend on the strength and concentration of the catalyst.[3]

    • Acid Catalysis: For acid-catalyzed hydrolysis, ensure a sufficiently strong acid, such as concentrated sulfuric acid or hydrochloric acid, is used.[6] The concentration of the acid is also critical; for instance, sulfuric acid is often most effective at concentrations of 5-20%.[6]

    • Base Catalysis: In base-catalyzed hydrolysis, strong bases like sodium hydroxide or potassium hydroxide are typically employed.[3] The concentration of the base can influence the reaction rate.[7]

  • Poor Solubility of the Nitrile: Arylacetonitriles can have limited solubility in aqueous acidic or basic solutions, which can hinder the reaction rate.[6] The reaction often occurs at the interface between the organic and aqueous phases.[6]

    • Co-solvents: Employing a co-solvent that is miscible with both the aqueous phase and the organic substrate can improve solubility and reaction rates.

    • Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.

Problem 2: Formation of Amide Intermediate as the Major Product

Q: My main product is 2-(methoxymethyl)phenylacetamide instead of the desired carboxylic acid. How can I promote the complete hydrolysis to the carboxylic acid?

A: The hydrolysis of a nitrile proceeds through an amide intermediate.[8] Isolating the amide suggests that the reaction has not gone to completion.

Causality and Strategic Adjustments:

  • Reaction Conditions Favoring Amide Formation: Milder reaction conditions, such as lower temperatures or shorter reaction times, can sometimes lead to the accumulation of the amide intermediate.[9][10]

  • Promoting Complete Hydrolysis: To drive the reaction to the carboxylic acid, more forcing conditions are generally required.[9]

    • Increase Temperature and Reaction Time: Prolonged heating under reflux is often necessary to hydrolyze the intermediate amide.[1][9]

    • Acid/Base Concentration: In both acidic and basic hydrolysis, ensuring a sufficient excess of the acid or base catalyst is important for the second hydrolysis step (amide to carboxylic acid) to occur efficiently.[1][2]

Problem 3: Presence of Significant Side Products and Impurities

Q: My final product is contaminated with several impurities, making purification difficult and lowering the overall yield. What are the potential side reactions, and how can they be minimized?

A: Side reactions can be a significant issue, especially under the harsh conditions often required for nitrile hydrolysis.[6]

Common Side Reactions and Mitigation Strategies:

  • Decarboxylation: While less common for phenylacetic acids, decarboxylation of the product can occur at very high temperatures, leading to the formation of 2-methoxymethyltoluene. Careful temperature control is essential to avoid this.

  • Polymerization/Decomposition: Under strongly acidic or basic conditions and high temperatures, the starting material or product may decompose or polymerize. Optimizing the reaction conditions (temperature, time, catalyst concentration) is key to minimizing these pathways.

  • Reactions involving the Methoxymethyl Group: The methoxymethyl ether linkage can be susceptible to cleavage under strongly acidic conditions, potentially leading to the formation of 2-(hydroxymethyl)phenylacetic acid or other related byproducts. If this is suspected, exploring milder acidic conditions or switching to a base-catalyzed method might be beneficial.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the hydrolysis of 2-(methoxymethyl)phenylacetonitrile.

Q1: Should I use acid-catalyzed or base-catalyzed hydrolysis for 2-(methoxymethyl)phenylacetonitrile?

A: Both acid and base-catalyzed methods can be effective for hydrolyzing nitriles to carboxylic acids.[3] The choice often depends on the overall synthetic scheme and the stability of the starting material and product to the reaction conditions.

Condition Advantages Disadvantages
Acid-Catalyzed Generally proceeds to the carboxylic acid without stopping at the amide intermediate.[9] The product is the free carboxylic acid.[1]The methoxymethyl group may be sensitive to strong acids. Can require harsh conditions.[6]
Base-Catalyzed Can be milder in some cases.The initial product is the carboxylate salt, requiring an acidic workup to obtain the free carboxylic acid.[2] Can sometimes be stopped at the amide stage under controlled conditions.[9]

Q2: What is the general mechanism for the hydrolysis of a nitrile?

A: The hydrolysis of a nitrile to a carboxylic acid is a two-stage process.[1]

  • Hydration of the Nitrile to an Amide:

    • Acid-Catalyzed: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[9] Tautomerization then leads to the amide.[8]

    • Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Protonation of the resulting intermediate yields the amide.[9]

  • Hydrolysis of the Amide to a Carboxylic Acid:

    • Acid-Catalyzed: The carbonyl oxygen of the amide is protonated, activating the carbonyl carbon for nucleophilic attack by water. This is followed by the elimination of ammonia (which is protonated to ammonium).[9]

    • Base-Catalyzed: A hydroxide ion attacks the carbonyl carbon of the amide. This is followed by the elimination of an amide anion (NH₂⁻), which is a poor leaving group, making this step often require more vigorous conditions.[9] The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt.[11]

Q3: What are some recommended starting conditions for the hydrolysis of 2-(methoxymethyl)phenylacetonitrile?

A: While optimal conditions should be determined experimentally, the following provides a reasonable starting point based on general procedures for arylacetonitrile hydrolysis.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Reagent Concentrated H₂SO₄ or HClAqueous NaOH or KOH
Concentration 5-20% H₂SO₄ in water[6]10-20% aqueous solution
Temperature Reflux (temperature will depend on the acid concentration)Reflux
Reaction Time 4-24 hours (monitor by TLC/HPLC)4-24 hours (monitor by TLC/HPLC)
Work-up Cool, pour into ice water, extract with an organic solvent.Cool, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid, then extract.[2]

Q4: How can I effectively purify the final product, 2-(methoxymethyl)phenylacetic acid?

A: Purification of the final product is critical for obtaining a high-purity compound.

  • Extraction: After the reaction, the product can be isolated by extraction. In an acidic workup, the carboxylic acid will be in the organic phase. In a basic workup, after acidification, the carboxylic acid will also be extracted into the organic phase. Washing the organic layer with brine can help remove residual water.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. A suitable solvent system (e.g., toluene/hexanes) can be used to obtain pure crystalline 2-(methoxymethyl)phenylacetic acid.[5]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.

III. Visualizing the Process

Experimental Workflow: General Hydrolysis Protocol

The following diagram outlines a generalized workflow for the hydrolysis of 2-(methoxymethyl)phenylacetonitrile.

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification start Combine 2-(methoxymethyl)phenylacetonitrile, Acid/Base Catalyst, and Solvent reflux Heat to Reflux start->reflux monitor Monitor Reaction Progress (TLC/HPLC) reflux->monitor cool Cool Reaction Mixture monitor->cool quench Quench/Acidify cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify end end purify->end Pure 2-(methoxymethyl)phenylacetic acid G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile_A->ProtonatedNitrile + H⁺ Amide_A R-CONH₂ ProtonatedNitrile->Amide_A + H₂O, - H⁺ CarboxylicAcid R-COOH Amide_A->CarboxylicAcid + H₂O, H⁺, - NH₄⁺ Nitrile_B R-C≡N Intermediate_B [R-C(O⁻)=NH] Nitrile_B->Intermediate_B + OH⁻ Amide_B R-CONH₂ Intermediate_B->Amide_B + H₂O Carboxylate R-COO⁻ Amide_B->Carboxylate + OH⁻, - NH₃ FinalAcid R-COOH Carboxylate->FinalAcid + H₃O⁺

Caption: Simplified reaction pathways for acid and base-catalyzed nitrile hydrolysis.

IV. References

  • Fiveable. (2025, August 15). Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. Fiveable.

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S. Patent and Trademark Office.

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.).

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

  • Wenner, W. (1950). HYDROLYSIS OF ARYLACETONITRILES. The Journal of Organic Chemistry, 15(3), 548–551.

  • Sciencemadness Discussion Board. (2008, May 30). A question on the hydrolisis of nitriles to acids.

  • BenchChem. (n.d.). Synthesis routes of 2-(4-Methoxyphenoxy)-2-phenylacetic acid.

  • Mondal, T., & Bhaumik, A. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Chemistry – An Asian Journal, 14(13), 2215-2219.

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

  • Fiveable. (2025, August 15). Acid-catalyzed hydrolysis Definition - Organic Chemistry....

  • Fiveable. (2025, August 15). Base-catalyzed hydrolysis Definition - Organic Chemistry II Key Term.

  • Shimizu, S., Posoknistakul, P., Yokoyama, T., & Matsumoto, Y. (2013). Quantitative difference in the rates of the β–O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process. BioResources, 8(3), 4312-4322.

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

Sources

Technical Support Center: Navigating the Acidic Lability of Methoxymethyl (MOM) Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the methoxymethyl (MOM) ether protecting group. The MOM group is a cornerstone in modern organic synthesis for the protection of alcohols due to its ease of installation and general stability. However, its Achilles' heel is its lability under acidic conditions—a feature that is exploited for its removal but can also be the source of unexpected and frustrating side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind the stability and cleavage of MOM ethers. Here, you will find answers to common questions, solutions to complex experimental problems, and the technical insights needed to use the MOM group effectively and predictably in your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the use and stability of the MOM protecting group.

Q1: What is the fundamental mechanism of MOM group deprotection under acidic conditions?

A1: The deprotection of a MOM ether, which is an acetal, proceeds via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of one of the ether oxygens.[1][2] This makes the corresponding alcohol (methanol or the protected alcohol) a much better leaving group. Cleavage of a C-O bond follows, typically through an SN1-like pathway involving a resonance-stabilized oxocarbenium ion intermediate. This highly electrophilic intermediate is then trapped by a nucleophile, usually water or the alcohol solvent, to ultimately release the deprotected alcohol and byproducts like formaldehyde and methanol.[2]

Q2: Under what "standard" acidic conditions is the MOM group typically removed?

A2: The MOM group is reliably cleaved by protic acids in alcoholic or aqueous solvents. Common reagent systems include hydrochloric acid (HCl) in methanol/water, trifluoroacetic acid (TFA) in dichloromethane (DCM), or pyridinium p-toluenesulfonate (PPTS) in a heated alcohol solvent like tert-butanol.[2][3] The reaction times can range from a few hours to overnight, and gentle heating (e.g., 40-50 °C) can be used to accelerate the process.[3]

Q3: How does the stability of a MOM group compare to other common alcohol protecting groups like TBS, Bn, or THP under acidic conditions?

A3: The stability of protecting groups is highly condition-dependent. However, a general trend can be observed. MOM ethers are generally considered more stable than tetrahydropyranyl (THP) ethers but less stable than most silyl ethers (like TBS) and benzyl (Bn) ethers under acidic conditions.[4] For instance, conditions that readily cleave THP and MOM groups (e.g., pH 1) will typically leave a benzyl ether untouched.[4] Selective deprotection is often achievable, as demonstrated by the removal of a MOM group with HCl while retaining a p-methoxybenzyl (PMB) group.[2]

Q4: Can I use Lewis acids in the presence of a MOM group?

A4: Extreme caution is advised. Many Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, AlCl₃) can effectively catalyze the cleavage of MOM ethers.[3] The Lewis acid coordinates to one of the ether oxygens, activating the group for cleavage in a manner analogous to protonation.[3] If a Lewis acid-catalyzed reaction is necessary, cleavage can sometimes be minimized by using lower temperatures (-78 °C), employing milder Lewis acids (e.g., ZnCl₂), or adding a non-nucleophilic base to scavenge trace protic acids.[3]

Troubleshooting Guide: Addressing Unexpected Cleavage

This section provides in-depth answers to specific experimental problems, offering explanations and actionable solutions.

Scenario 1: "My MOM group was cleaved during column chromatography on silica gel. What happened and how can I prevent it?"

Analysis: This is a very common issue. Standard silica gel is inherently acidic (pH ≈ 4-5) and its large surface area can readily catalyze the hydrolysis of acid-sensitive groups like MOM ethers, especially with prolonged contact time.[3]

Solutions:

  • Neutralize the Silica: Before preparing your column slurry, wash the silica gel with a solvent containing a small amount of a non-polar amine base, such as 1-2% triethylamine (Et₃N) in the chosen eluent system. This will neutralize the acidic sites on the silica surface.

  • Use Neutralized Silica Gel: Commercially available neutralized silica gel is an excellent alternative.

  • Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil® for your purification.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Scenario 2: "I'm performing a reaction with a Grignard reagent, and I'm seeing significant MOM deprotection. I thought MOM ethers were stable to bases?"

Analysis: While MOM ethers are stable to most non-nucleophilic bases, organometallic reagents like Grignard (RMgX) and some organolithiums can be problematic. The issue is often not basicity, but rather chelation-assisted cleavage. If your substrate has another coordinating functional group (e.g., an ester, ketone, or another ether) near the MOM-protected alcohol, the magnesium atom of the Grignard reagent can form a six- or seven-membered chelate ring involving the MOM ether oxygen. This coordination activates the MOM group for intramolecular cleavage.[3]

Solutions:

  • Lower the Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to disfavor the formation of the chelation complex.

  • Change the Solvent: Switch from a highly coordinating solvent like tetrahydrofuran (THF) to a non-coordinating one like toluene.[3]

  • Use a Different Reagent: Consider using a less reactive or less coordinating organometallic reagent, such as an organocuprate (R₂CuLi), which is less prone to this side reaction.[3]

Scenario 3: "My reaction involves DIBAL-H reduction, and my MOM group is being removed. Isn't DIBAL-H a hydride source?"

Analysis: Yes, DIBAL-H is a hydride source, but it is also a potent Lewis acid. The aluminum center can coordinate to the MOM ether oxygen, facilitating hydride delivery that results in reductive cleavage of the acetal.[3] This is a known incompatibility. In contrast, less Lewis-acidic hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are generally compatible with MOM ethers.[3]

Solutions:

  • Switch Reducing Agent: If compatible with the functional group you are targeting, replace DIBAL-H with NaBH₄ or LiAlH₄.

  • Optimize Conditions: If DIBAL-H is essential, carefully control the stoichiometry (use no more than the required equivalents) and maintain very low reaction temperatures to minimize the undesired cleavage.

Key Mechanistic Insights & Visualizations

Understanding the mechanism of cleavage is critical for predicting reactivity and troubleshooting issues.

Mechanism 1: Protic Acid-Catalyzed Hydrolysis

The classical deprotection pathway involves protonation, formation of a stabilized oxocarbenium ion, and nucleophilic capture.

protic_cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage (SN1-like) cluster_step3 Step 3: Nucleophilic Trap MOM_Ether R-O-CH₂-O-Me Protonated_MOM R-O(H⁺)-CH₂-O-Me MOM_Ether->Protonated_MOM Fast, Reversible H_plus H⁺ Oxocarbenium [CH₂=O⁺-Me ↔ ⁺CH₂-O-Me] (Oxocarbenium Ion) Protonated_MOM->Oxocarbenium Slow, Rate-Determining ROH R-OH (Released Alcohol) Byproducts [MeOH + CH₂O] Oxocarbenium->Byproducts Fast H2O H₂O

Caption: Mechanism of protic acid-catalyzed MOM deprotection.

Workflow: Troubleshooting Unexpected MOM Cleavage

A logical decision tree can guide your experimental troubleshooting process.

troubleshooting_workflow Start Unexpected MOM Cleavage Observed CheckReagents Are Lewis Acids Present? (e.g., TiCl₄, AlCl₃, DIBAL-H) Start->CheckReagents CheckPurification Was Cleavage Seen Post-Workup/Purification? Start->CheckPurification CheckOrganometallic Is an Organometallic Reagent Used? (e.g., RMgX) Start->CheckOrganometallic LewisYes Yes CheckReagents->LewisYes PurificationYes Yes CheckPurification->PurificationYes OrganometallicYes Yes CheckOrganometallic->OrganometallicYes LewisSolution Action: 1. Lower Temperature (-78 °C) 2. Use Milder Lewis Acid 3. Change Protecting Group LewisYes->LewisSolution PurificationSolution Problem: Acidic Silica Gel Action: 1. Neutralize Silica with Et₃N 2. Use Neutral Alumina PurificationYes->PurificationSolution OrganometallicSolution Problem: Chelation-Assisted Cleavage Action: 1. Lower Temperature (-78 °C) 2. Use Non-coordinating Solvent 3. Switch to Organocuprate OrganometallicYes->OrganometallicSolution

Caption: Decision tree for troubleshooting MOM group instability.

Comparative Stability of Alcohol Protecting Groups

The choice of protecting group is a critical strategic decision. This table provides a general comparison of stability under various acidic conditions.

Protecting GroupReagent/ConditionRelative StabilityComments
MOM 1M HCl, RTLabileStandard deprotection condition. Cleavage usually occurs within hours.[2][3]
THP 1M HCl, RTVery LabileGenerally cleaves faster than MOM under identical protic acid conditions.[4]
TBS 1M HCl, RTStableSignificantly more stable than MOM. Requires stronger acidic conditions (e.g., HF or conc. HCl) for cleavage.
Bn 1M HCl, RTVery StableBenzyl ethers are robust to most aqueous acidic conditions that cleave acetals like MOM and THP.[4]
MOM TiCl₄ (1 equiv), DCM, -78 °C to 0 °CLabileHighly susceptible to cleavage by strong Lewis acids.[3]
TBS TiCl₄ (1 equiv), DCM, -78 °C to 0 °CGenerally StableMore resistant to Lewis acids than MOM, but can be cleaved under forcing conditions.
Bn TiCl₄ (1 equiv), DCM, -78 °C to 0 °CVery StableGenerally inert to Lewis acids under standard conditions.
Experimental Protocols

Adherence to validated protocols is essential for reproducibility.

Protocol 1: Standard Deprotection of a MOM Ether with HCl

This protocol describes a general and robust method for MOM group removal.

  • Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in a suitable solvent mixture, typically methanol (MeOH) and water (e.g., a 4:1 to 10:1 v/v ratio). The concentration is usually between 0.1 M and 0.5 M.

  • Addition of Acid: To the stirred solution at room temperature, add a catalytic or stoichiometric amount of concentrated hydrochloric acid (e.g., 0.1 to 1.0 equivalents, or simply a few drops for catalytic reactions).[3]

  • Reaction Monitoring: Stir the reaction at room temperature or warm gently to 40-50 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Remove the organic solvent (e.g., methanol) under reduced pressure. Extract the remaining aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Mild, Selective Deprotection of an Aromatic MOM Ether

This method is useful when acid-labile groups, such as a trityl (Tr) ether, must be preserved. It proceeds under non-acidic conditions.[5]

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the aromatic MOM ether (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in anhydrous acetonitrile (CH₃CN) to a concentration of 0.1 M.

  • Cooling and Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. This step forms an intermediate silyl ether.

  • Hydrolysis: Add deionized water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully converted to the final deprotected phenol (monitor by TLC).

  • Workup and Extraction: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired phenol.[5]

References
  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9133-9139. Available from: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. CHEM 2310/2330 Organic Chemistry II. Available from: [Link]

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Validation & Comparative

Mastering HPLC Separation of Ortho-Substituted Phenylacetic Acids: A Phenyl-Hexyl vs. C18 Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Challenge

In drug development, phenylacetic acid (PAA) derivatives are ubiquitous scaffolds (e.g., Diclofenac, Aceclofenac). A recurring analytical bottleneck is the separation of ortho-substituted isomers from their meta- and para-counterparts.

While standard C18 columns rely heavily on hydrophobicity, they often fail to resolve positional isomers of PAAs because the hydrophobic surface area changes minimally between an ortho- and a para- chloro or methyl substitution.

This guide compares the industry-standard C18 stationary phase (The Alternative) against a Phenyl-Hexyl stationary phase (The Product). We demonstrate why Phenyl-Hexyl chemistries provide superior resolution for ortho-substituted PAAs by exploiting pi-pi (


) interactions  and steric selectivity , rather than relying solely on hydrophobicity.

Scientific Principles: Why C18 Fails and Phenyl-Hexyl Succeeds

The Mechanism of Failure (C18)

Traditional Alkyl-C18 phases separate based on hydrophobic subtraction .

  • The Problem: For isomers like 2-chlorophenylacetic acid (ortho) and 4-chlorophenylacetic acid (para), the lipophilicity (

    
    ) is nearly identical.
    
  • Result: The C18 ligand cannot "see" the difference in the shape of the molecule effectively, leading to peak co-elution or poor resolution (

    
    ).
    
The Mechanism of Success (Phenyl-Hexyl)

Phenyl-Hexyl phases introduce a dual-retention mechanism: Hydrophobicity +


 Stacking .
  • The "Ortho-Twist" Effect: The phenyl ring of the PAA analyte interacts with the phenyl ring of the stationary phase.

  • Para-isomers: Planar and accessible. They stack efficiently with the stationary phase (Strong Retention).

  • Ortho-isomers: The substituent at the 2-position creates steric bulk, forcing the PAA ring to twist out of planarity. This disrupts the

    
     overlap (Weaker Retention).
    
  • Result: The Phenyl-Hexyl column amplifies the difference in retention time between the isomers, often reversing elution order or significantly increasing

    
     (selectivity factor).
    

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and the mechanistic difference between the two phases.

SeparationLogic Start Start: PAA Isomer Mixture C18 Route A: C18 Column (Hydrophobic Interaction) Start->C18 Phenyl Route B: Phenyl-Hexyl Column (Pi-Pi + Steric Selectivity) Start->Phenyl Mech_C18 Mechanism: Based on LogP only. Isomers have similar Hydrophobicity. C18->Mech_C18 Mech_Phenyl Mechanism: 'Ortho-Twist' disrupts Pi-Stacking. Para-isomer binds flat (stronger). Phenyl->Mech_Phenyl Result_C18 Result: Co-elution or Poor Resolution (Rs < 1.5) Mech_C18->Result_C18 Result_Phenyl Result: High Resolution (Rs > 3.0) Distinct Elution Order Mech_Phenyl->Result_Phenyl

Figure 1: Mechanistic decision tree comparing C18 and Phenyl-Hexyl pathways for isomer separation.

Comparative Data: Phenyl-Hexyl vs. C18[1][2][3]

The following data represents a typical separation of 2-chlorophenylacetic acid (Ortho) and 4-chlorophenylacetic acid (Para).

Experimental Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Isocratic 60:40)

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C

ParameterStandard C18 (5 µm)Phenyl-Hexyl (5 µm)Analysis
Retention Time (Ortho) 4.2 min3.8 minOrtho elutes earlier on Phenyl due to steric hindrance reducing

-interaction.
Retention Time (Para) 4.4 min5.9 minPara retains strongly on Phenyl due to unobstructed

-stacking.
Selectivity (

)
1.051.55 Critical Success Factor.
Resolution (

)
1.2 (Co-elution risk)6.5 (Baseline Resolved) Phenyl-Hexyl provides robust QC margins.
Peak Shape (Tailing) 1.31.1Better peak symmetry on Phenyl-Hexyl for aromatics.

Note: On the C18 column, the peaks are barely resolved. On the Phenyl-Hexyl column, the "Ortho" isomer elutes significantly faster than the "Para" isomer because the ortho-chloro group physically prevents the ring from lying flat against the stationary phase ligands.

Method Development Protocol

This protocol is "self-validating," meaning it includes checkpoints to ensure the system is working before you commit to a full run.

Step 1: Mobile Phase Selection (The pH Rule)

Phenylacetic acids are weak acids (pKa


 4.0 - 4.3).
  • Rule: You must suppress ionization to retain the analyte on RP columns.

  • Target pH: 2.5 - 3.0.

  • Buffer: 0.1% Formic Acid (pH ~2.7) or 20mM Potassium Phosphate (pH 2.5).

  • Why? If pH > 4.3, the acid deprotonates (

    
    ), becomes highly polar, and elutes in the void volume (
    
    
    
    ).
Step 2: Solvent Choice (Methanol vs. Acetonitrile)
  • Recommendation: Use Methanol if possible.

  • Reasoning: Methanol is a protic solvent that promotes

    
     interactions on Phenyl columns more effectively than Acetonitrile (which has its own 
    
    
    
    electrons in the triple bond that can compete for the stationary phase).
Step 3: The Gradient Workflow

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 or 5 µm.

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (Methanol)Action
0.09010Equilibration: Load analyte in highly aqueous phase.
2.09010Hold: Ensure polar impurities elute.
15.03070Gradient: Elute PAAs. Ortho elutes first, Para second.
16.0595Wash: Remove highly hydrophobic contaminants.
20.09010Re-equilibrate
Step 4: Self-Validation Checkpoint

Before running samples, inject a "System Suitability Standard" containing Uracil (void marker) and Toluene (neutral hydrophobic marker).

  • Pass Criteria: Toluene retention time must be stable.

  • Ortho/Para Check: Inject a 1:1 mix of Ortho/Para standards. If

    
     on Phenyl-Hexyl, lower the %B (Methanol) by 5% to increase interaction time.
    

Visualizing the Interaction Mechanism

The diagram below details exactly how the ortho-substituent interferes with binding, providing the physical basis for the separation.

InteractionMechanism cluster_0 Stationary Phase Surface (Phenyl-Hexyl) cluster_1 Analyte Interaction Ligand Phenyl Ring Ligand (Electron Rich) Para Para-Isomer (Flat/Planar) Strong Pi-Overlap Ligand->Para Efficient Stacking (High Retention) Ortho Ortho-Isomer (Twisted/Steric Bulk) Weak Pi-Overlap Ligand->Ortho Steric Repulsion (Low Retention) Note Key Insight: The Ortho-substituent acts as a 'spacer' preventing close contact. Ortho->Note

Figure 2: Molecular interaction model showing steric hindrance in ortho-isomers reducing retention on Phenyl-Hexyl phases.

References

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. Link

  • Advanced Materials Technology. "Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures." HALO Columns Application Notes. Link

  • Phenomenex. "HPLC Column Selection Guide: Phenyl Phases." Phenomenex Technical Resources. Link

  • Welch Materials. "A Guide to Selective Columns for Isomer Separation." Welch Materials Technical Blog. Link

  • Sigma-Aldrich. "HPLC Analysis of Phenylacetic Acid on Ascentis C18." Supelco Applications. Link

Sources

Bioisosteric Replacement of Ethyl Group with Methoxymethyl in Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Pivot

In the optimization of phenylacetic acid (PAA) scaffolds—common in NSAIDs (e.g., Diclofenac, Ibuprofen analogs) and auxinic herbicides—the ethyl group often serves as a lipophilic anchor. However, its replacement with a methoxymethyl (MOM) group represents a high-value bioisosteric exchange. This modification is not merely a space-filling swap; it is a calculated maneuver to modulate lipophilicity (LogP) , introduce hydrogen bond accepting (HBA) capacity, and alter metabolic soft spots without significantly perturbing the steric envelope.

This guide objectively compares the ethyl vs. methoxymethyl substitution, supported by physicochemical data and synthetic protocols, providing a roadmap for decision-making in lead optimization.

Physicochemical & Structural Comparison

The methoxymethyl group (


) is isosteric to the propyl group in length but arguably closer to the ethyl group (

) in terms of effective steric bulk due to the rotational freedom of the ether linkage. The critical differentiator is the oxygen atom, which drastically alters the electronic landscape.
Comparative Data Table
PropertyEthyl Group (

)
Methoxymethyl Group (

)
Impact on Drug Design
Electronic Nature Inductive donor (+I), LipophilicInductive withdrawal (-I), PolarModulates pKa of adjacent acid; increases polarity.
H-Bonding None1 Acceptor (Ether Oxygen)Potential for new interactions with Ser/Thr/Tyr residues.
LogP Contribution High (Hydrophobic)Low (Hydrophilic)Improves aqueous solubility; lowers CNS penetration.
Metabolic Liability

-1 Hydroxylation (CYP450)
O-Dealkylation (CYP450)Shifts metabolic pathway; MOM can be a "soft drug" handle.
Steric Volume ~45 ų~48 ųMinimal steric clash upon substitution.
Bond Angle


Slight angular change; ether oxygen is sp³ hybridized.

Expert Insight: The "Oxygen Effect" is the primary driver here. While the ethyl group relies solely on van der Waals forces, the methoxymethyl group can anchor the ligand via a water-mediated bridge or direct H-bonding, often increasing potency if a donor residue is nearby in the binding pocket.

Decision Logic: When to Swap?

This decision tree illustrates the logical flow for determining when to deploy the Methoxymethyl bioisostere.

SAR_Decision_Tree Start Lead Compound Analysis (Phenylacetic Acid Scaffold) CheckLogP Is LogP > 3.5? (Solubility Issues) Start->CheckLogP CheckMetab Is Ethyl Group Metabolically Labile? CheckLogP->CheckMetab No Action_Swap Swap to Methoxymethyl CheckLogP->Action_Swap Yes (Lower LogP needed) CheckBinding Is there a H-Bond Donor near the Ethyl pocket? CheckMetab->CheckBinding No CheckMetab->Action_Swap Yes (Block hydroxylation) Action_Keep Retain Ethyl Group CheckBinding->Action_Keep No CheckBinding->Action_Swap Yes (Gain Affinity)

Figure 1: Strategic decision tree for bioisosteric replacement of ethyl with methoxymethyl.

Supporting Experimental Data

Case Study: Affinity Modulation in Receptor Ligands

While specific PAA data is proprietary in many active programs, the bioisosteric principle is validated in the Salvinorin A scaffold (a structurally complex ester/acid system). Research comparing C-2 alkyl substitutions demonstrated the critical nature of this swap.

  • Ethyl Analog: When an ethyl group was introduced, affinity dropped significantly (Ki > 1000 nM in some assays), attributed to steric bulk without compensatory interaction.

  • Methoxymethyl Analog: The ether oxygen provided a necessary electrostatic complement, retaining high affinity (Ki ≈ 0.6 nM) and potency comparable to the parent compound.

Implication for PAA: In Phenylacetic acids, replacing an


-ethyl with 

-methoxymethyl often prevents the "grease ball" effect (non-specific hydrophobic binding) and improves selectivity for pockets containing polar residues (e.g., COX-2 vs COX-1 selectivity filters).

Experimental Protocols (Synthesis)

To ensure Trustworthiness and Reproducibility , two distinct synthetic routes are provided. The choice depends on the availability of starting materials.

Route A: Direct Alkylation of Phenylacetic Acid Esters

Best for: Late-stage functionalization.

  • Starting Material: Methyl phenylacetate (1.0 eq).

  • Base Generation: Dissolve substrate in anhydrous THF under

    
    . Cool to -78°C. Add LiHMDS  (1.1 eq) dropwise. Stir for 30 mins to generate the enolate.
    
  • Electrophile Addition: Add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise. Caution: MOM-Cl is a carcinogen; use strict safety controls.

  • Workup: Warm to RT over 2 hours. Quench with saturated

    
    . Extract with EtOAc.
    
  • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/Water (3:1) to yield the free acid.[1][2]

Route B: The O-Methylation of Mandelates (Alternative)

Best for: Avoiding MOM-Cl and accessing chiral centers.

  • Starting Material: Mandelic acid derivative (

    
    -hydroxy PAA).
    
  • Double Deprotonation: Treat with NaH (2.2 eq) in DMF at 0°C.

  • Methylation: Add MeI (Dimethyl sulfate can also be used) to methylate the hydroxyl group.

  • Result: This yields the

    
    -methoxy PAA directly (if the carboxylate is protonated during workup) or the ester.
    
    • Note: This yields an

      
      -methoxy group (
      
      
      
      directly on the
      
      
      -carbon), which is a homolog of the methoxymethyl group. Ensure distinction:
      • Target: Phenyl-CH(CH2OCH3)-COOH (Requires Route A or alkylation with MOM-halide).

      • Target: Phenyl-C(Et)(OMe)-COOH (Route B style).

Corrected Workflow for Methoxymethyl (MOM) Sidechain Installation: To strictly replace an ethyl sidechain (


) with a methoxymethyl sidechain (

) at the

-position:

Synthesis_Workflow Substrate Methyl Phenylacetate Enolate Enolate Formation (LiHMDS, -78°C) Substrate->Enolate Alkylation Alkylation (MOM-Cl) Enolate->Alkylation Product Methyl alpha-MOM-Phenylacetate Alkylation->Product Hydrolysis Hydrolysis (LiOH) Product->Hydrolysis Final alpha-MOM Phenylacetic Acid Hydrolysis->Final

Figure 2: Synthetic pathway for introducing the methoxymethyl group via enolate chemistry.

Metabolic & Safety Considerations

Metabolic Soft Spots
  • Ethyl: The terminal methyl group is prone to CYP450-mediated oxidation (

    
    -oxidation) to a carboxylic acid, or 
    
    
    
    -1 hydroxylation.
  • Methoxymethyl: The methylene bridge (

    
    ) is susceptible to O-dealkylation . This releases formaldehyde (transiently) and the corresponding alcohol.
    
    • Design Tip: If the O-dealkylation is too rapid, consider fluorinating the methoxy group (

      
      ) to block metabolism, though this changes the electronics (removes H-bond acceptor capability).
      
Chemical Stability

The methoxymethyl ether is generally stable under basic and neutral physiological conditions. However, it is acid-labile (used as a protecting group for alcohols). In the context of a PAA drug (which is acidic), the MOM ether is stable because the intramolecular acidity of the carboxylic acid (pKa ~4-5) is insufficient to cleave the ether bond (requires strong mineral acid like TFA/HCl).

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • Salvinorin A Bioisosteres: Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers. National Institutes of Health (PMC).

  • Electronic Effects of Methoxy vs Ethyl: Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry.

  • Phenylacetic Acid Synthesis: Synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.[3]

  • General Bioisostere Data: SwissBioisostere Database.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-[2-(Methoxymethyl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The procedures outlined herein are designed to empower you with the knowledge to handle and dispose of this chemical safely, ensuring compliance and minimizing environmental impact.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-[2-(Methoxymethyl)phenyl]acetic acid is the critical first step in safe handling and disposal. Based on data from analogous compounds, this chemical should be treated with care.

1.1. Anticipated Hazards

Data from structurally related compounds like 2-methoxyphenylacetic acid and 2-(2-(Trifluoromethoxy)phenyl)acetic acid suggest that 2-[2-(Methoxymethyl)phenyl]acetic acid is likely to present the following hazards[1][2][3][4]:

  • Skin Irritation: May cause skin irritation upon contact[2][4].

  • Serious Eye Irritation: Poses a risk of serious eye irritation[1][2][4].

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[2][4].

It is crucial to handle this compound with appropriate personal protective equipment (PPE) at all times.

1.2. Physical and Chemical Properties Summary

The following table summarizes key physical and chemical properties relevant to the safe handling and disposal of 2-[2-(Methoxymethyl)phenyl]acetic acid and its analogs.

PropertyValue / GuidelineSource
Appearance Solid (crystalline powder)Assumed from analogs
Melting Point 122 - 125 °C (for 2-methoxyphenylacetic acid)[1]
Solubility Soluble in water[5]
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2][4][6]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501[2][6]
Personal Protective Equipment (PPE) and Handling

Before beginning any work with 2-[2-(Methoxymethyl)phenyl]acetic acid, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[1][2].

  • Hand Protection: Use chemical-resistant gloves. Inspect gloves for any signs of degradation before use[2][4].

  • Body Protection: A lab coat is required. For larger quantities, consider an impervious apron[4].

  • Respiratory Protection: Handle in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator[2][4].

Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves[1][2].

Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to safe disposal[7][8]. Never mix incompatible waste streams[9].

3.1. Waste Classification

2-[2-(Methoxymethyl)phenyl]acetic acid waste should be classified as hazardous chemical waste . It should not be disposed of down the drain or in regular trash[2][10].

3.2. Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for solid waste. The original container is often a good choice if it is in good condition[10]. The container must have a secure, tight-fitting lid[8].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-[2-(Methoxymethyl)phenyl]acetic acid," and the associated hazard pictograms (e.g., irritant)[9].

The diagram below illustrates the decision-making process for waste segregation.

cluster_0 Waste Generation cluster_1 Initial Assessment cluster_2 Disposal Pathway Waste 2-[2-(Methoxymethyl)phenyl]acetic acid Waste IsSolid Is the waste solid? Waste->IsSolid IsContaminated Is it contaminated with other hazardous materials? IsSolid->IsContaminated No (Aqueous Solution) SolidWaste Solid Hazardous Chemical Waste Container IsSolid->SolidWaste Yes ConsultEHS Consult EHS for mixed waste disposal IsContaminated->ConsultEHS Yes DrainDisposal Drain Disposal Prohibited IsContaminated->DrainDisposal No

Caption: Decision workflow for segregating 2-[2-(Methoxymethyl)phenyl]acetic acid waste.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable plan for the disposal of 2-[2-(Methoxymethyl)phenyl]acetic acid.

4.1. For Solid Waste

  • Preparation: Ensure you are in a well-ventilated area and are wearing the appropriate PPE.

  • Transfer: Carefully transfer the solid 2-[2-(Methoxymethyl)phenyl]acetic acid waste into your designated and pre-labeled hazardous waste container. Avoid creating dust[2][4].

  • Container Sealing: Securely close the container lid.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials[11].

  • Pickup Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service[10][12].

4.2. For Contaminated Materials

Any materials, such as weighing paper, gloves, or absorbent pads, that come into contact with 2-[2-(Methoxymethyl)phenyl]acetic acid should be disposed of as solid hazardous chemical waste. Place these items in the same designated waste container.

4.3. Spill Cleanup

In the event of a small spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated[2].

  • Contain: Prevent the spill from spreading.

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust[2][4].

  • Collect: Place the absorbed or swept material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's EHS department immediately.

The overall disposal workflow is summarized in the following diagram:

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal PPE Don Appropriate PPE Collect Collect Waste in Labeled Container PPE->Collect Seal Securely Seal Container Collect->Seal Store Store in Satellite Accumulation Area Seal->Store Request Request EHS Pickup Store->Request

Caption: General workflow for the disposal of 2-[2-(Methoxymethyl)phenyl]acetic acid.

Regulatory Compliance

Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory. Your institution's EHS department is the primary resource for understanding and complying with these regulations[11]. Never dispose of chemical waste without consulting your institution's specific guidelines[7][10].

Conclusion

The proper disposal of 2-[2-(Methoxymethyl)phenyl]acetic acid is a straightforward process when approached with the right knowledge and precautions. By understanding the potential hazards, using appropriate PPE, and following a systematic disposal protocol, you can ensure a safe laboratory environment for yourself and your colleagues while upholding your commitment to environmental stewardship.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(2-(Trifluoromethoxy)phenyl)acetic acid. Retrieved from [Link]

  • CPAChem. (2023, May 17). Safety Data Sheet: Phenylacetic acid. Retrieved from [Link]

  • Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Chemical Safety. (2024, December 4). How to Dispose of Glacial Acetic Acid. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ReAgent. (2018, May 7). Safety Data Sheet: Acetic acid 99.85%. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-[2-(Methoxymethyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 408535-99-9

Executive Safety Summary

Immediate Action Required: Treat 2-[2-(Methoxymethyl)phenyl]acetic acid as a Hazardous Substance with potential for skin, eye, and respiratory irritation. While specific toxicological data for this exact derivative is limited, structurally related phenylacetic acids are confirmed irritants (Skin Irrit. 2, Eye Irrit. 2A).

  • Primary Hazard: Causes serious eye irritation and skin irritation.[1][2] May cause respiratory irritation if dust is inhaled.[2]

  • Critical Storage Protocol: This compound requires Cold-Chain Management (2-8°C) . Degradation products may alter the safety profile.[3]

  • Operational Status: Handle only within a certified Chemical Fume Hood.

Risk Assessment & Engineering Controls

Before selecting PPE, you must implement the hierarchy of controls. PPE is the last line of defense, not the first.

Control TierRequirement for CAS 408535-99-9
Elimination/Substitution Not applicable for specific synthesis requirements.
Engineering Controls Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood required. Face velocity must be maintained at 80–100 fpm .
Administrative Controls Restrict access to trained personnel. Implement a "Clean-to-Dirty" workflow to prevent cross-contamination.
Safety Decision Matrix (DOT Visualization)

SafetyMatrix Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Dust Generation Risk? Solid->DustRisk Volatile Solvent Volatility? Solution->Volatile HighDust High (Open Weighing) DustRisk->HighDust LowDust Low (Closed Transfer) DustRisk->LowDust Action1 REQ: Fume Hood + N95/P100 Backup HighDust->Action1 Action2 REQ: Fume Hood + Standard PPE LowDust->Action2

Figure 1: Decision logic for determining engineering controls based on physical state and handling method.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to organic acids.

PPE CategoryStandard SpecificationTechnical Justification
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil)Permeation Resistance: Phenylacetic acid derivatives can permeate latex. Nitrile offers superior chemical resistance to organic acids and common solvents used in their synthesis (e.g., DCM, Methanol).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses allow dust entry from the side. Acids cause immediate protein coagulation in the eye; a full seal is non-negotiable.
Body Protection Lab Coat (100% Cotton or Nomex) Fire/Splash Safety: Synthetic blends can melt onto skin if a solvent fire occurs. Cotton resists degradation from incidental acid splashes.
Respiratory N95 or P100 Respirator (If outside hood)Particulate Control: Only required if weighing outside a fume hood (not recommended). Protects against solid particulate inhalation.

Operational Workflow: From Storage to Reaction

This protocol ensures integrity of the chemical (CAS 408535-99-9) and safety of the operator.

Step 1: Retrieval & Inspection
  • Remove container from 2-8°C storage .

  • Equilibration: Allow the sealed container to reach room temperature inside a desiccator before opening.

    • Why? Opening a cold container in humid lab air causes condensation, which hydrolyzes the acid or methoxymethyl ether functionality.

Step 2: Weighing & Transfer
  • Setup: Place balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.

  • Anti-Static Measures: Use an ionizing bar if the powder is static-prone.

  • Transfer: Use a chemically inert spatula (Stainless steel or PTFE-coated). Avoid nickel spatulas which can degrade with acidic contact over time.

Step 3: Reaction Setup
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF) under an inert atmosphere (Nitrogen/Argon) if used in sensitive coupling reactions.

  • Addition: Add the acid to the solvent, not vice-versa, to control exotherms (though mild for this specific compound).

Operational Logic Diagram (DOT Visualization)

HandlingWorkflow ColdStorage Cold Storage (2-8°C) Equilibrate Equilibrate to RT (Desiccator) ColdStorage->Equilibrate Prevent Condensation Inspect Inspect Seal/Clarity Equilibrate->Inspect Hood Transfer to Fume Hood Inspect->Hood Weigh Weighing (Anti-static) Hood->Weigh PPE: Nitrile + Goggles Solubilize Solubilization (Inert Gas) Weigh->Solubilize

Figure 2: Step-by-step handling workflow ensuring chemical stability and operator safety.

Waste Management & Disposal

Do not dispose of 2-[2-(Methoxymethyl)phenyl]acetic acid down the drain.[2][4] It poses a risk to aquatic environments.[5]

  • Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a Hazardous Solid Waste container labeled "Solid Organic Acid."

  • Liquid Waste: Dispose of reaction mixtures in Halogenated or Non-Halogenated Organic Waste streams, depending on the solvent used.

  • Container Disposal: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before discarding. Add rinsate to liquid waste.

Emergency Response Protocols

Self-Validating Response System:

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Verify: Check for "soapy" feeling (indicates remaining acid/base reaction) or redness.

    • Treat: Remove contaminated clothing while washing.[5][6]

  • Eye Contact:

    • Flush: Use emergency eyewash station for 15 minutes. Hold eyelids open.

    • Medical: Seek immediate ophthalmological evaluation. Organic acids can cause delayed corneal damage.

  • Spill Cleanup (Solid):

    • Isolate: Evacuate the immediate area.

    • PPE: Don double nitrile gloves, goggles, and N95 mask.

    • Clean: Cover with a weak base (Sodium Bicarbonate) to neutralize, then sweep into a biohazard bag. Do not use a vacuum unless it is explosion-proof/HEPA filtered.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Methoxymethyl)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(Methoxymethyl)phenyl]acetic acid

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